Karacoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35NO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13+,14+,15?,16+,17?,18+,19?,20+,21+,22-/m1/s1 |
InChI Key |
HKQZUYOVMYOFIT-DAKPKMGASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Karacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a diterpenoid alkaloid isolated from Aconitum kusnezoffii Reichb., has emerged as a molecule of significant interest due to its potential therapeutic effects, particularly in the context of intervertebral disc degeneration (IDD). This technical guide synthesizes the current scientific understanding of this compound's mechanism of action. The primary focus of this document is to detail its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and catabolic processes. This guide provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The principal mechanism of action attributed to this compound is its ability to suppress the activation of the NF-κB signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response and plays a pivotal role in the pathogenesis of various degenerative diseases, including IDD. In the context of IDD, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) trigger the activation of the NF-κB pathway in the nucleus pulposus cells of the intervertebral disc.
This activation leads to a cascade of downstream events, culminating in the degradation of the extracellular matrix (ECM), a hallmark of IDD. This compound intervenes in this process by inhibiting the NF-κB pathway, thereby mitigating the detrimental effects of pro-inflammatory stimuli.
Molecular Cascade of this compound's Action
The inhibitory effect of this compound on the NF-κB pathway results in the following key molecular changes:
-
Reduced Expression of Matrix Metalloproteinase-14 (MMP-14): Activated NF-κB upregulates the expression of MMP-14, an enzyme responsible for the breakdown of ECM components. This compound, by inhibiting NF-κB, leads to a significant reduction in MMP-14 expression.[1][2]
-
Increased Expression of Collagen II and Aggrecan: Collagen II and aggrecan are essential structural components of the intervertebral disc's extracellular matrix. The degradation of these molecules is a primary contributor to the loss of disc integrity in IDD. This compound treatment has been shown to reverse the TNF-α-induced downregulation of collagen II and aggrecan, promoting the maintenance of a healthy ECM.[1]
The precise molecular target of this compound within the NF-κB signaling cascade has not yet been definitively identified. It is hypothesized that this compound may act on upstream components such as IκB kinase (IKK) or directly interfere with the nuclear translocation or DNA binding of the p65 subunit of NF-κB. Further research, including binding affinity studies and molecular docking, is required to elucidate the exact point of intervention.
Quantitative Data
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on rat nucleus pulposus cells.
Table 1: In Vitro Efficacy of this compound on Gene Expression
| Treatment Group | MMP-14 Expression (Relative to Control) | Collagen II Expression (Relative to Control) | Aggrecan Expression (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| TNF-α (100 ng/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TNF-α + this compound (1.25 μM) | Significantly Decreased (vs. TNF-α) | Significantly Increased (vs. TNF-α) | Significantly Increased (vs. TNF-α) |
| TNF-α + this compound (12.88 μM) | Significantly Decreased (vs. TNF-α) | Significantly Increased (vs. TNF-α) | No Significant Change (vs. TNF-α) |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | - | 0.25 ± 0.12 |
| Cmax (ng/mL) | - | 186.3 ± 45.7 |
| AUC(0-t) (ng·h/mL) | 235.4 ± 56.8 | 320.1 ± 89.2 |
| AUC(0-∞) (ng·h/mL) | 241.7 ± 58.3 | 328.9 ± 91.5 |
| t1/2 (h) | 1.3 ± 0.4 | 1.5 ± 0.5 |
| MRT(0-t) (h) | 1.6 ± 0.3 | 2.1 ± 0.6 |
| MRT(0-∞) (h) | 1.7 ± 0.4 | 2.2 ± 0.7 |
| CL (L/h/kg) | 4.2 ± 1.0 | - |
| Vz (L/kg) | 7.9 ± 2.5 | - |
| Oral Bioavailability (F%) | - | 27.2 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture of Rat Nucleus Pulposus (NP) Cells
-
Isolation: NP tissues are aseptically harvested from the lumbar intervertebral discs of Sprague-Dawley rats.
-
Digestion: The tissue is minced and digested with 0.25% trypsin and 0.2% collagenase II in DMEM/F12 medium at 37°C.
-
Culture: Isolated cells are cultured in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, NP cells are pre-treated with varying concentrations of this compound (e.g., 1.25 μM and 12.88 μM) for a specified duration before stimulation with TNF-α (e.g., 100 ng/mL).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control NP cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Amplification: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (MMP-14, Collagen II, Aggrecan) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences (Rat):
-
MMP-14 Forward: 5'-TGCCTACCGACAAGATTGATG-3'
-
MMP-14 Reverse: 5'-ATCCCTTCCCAGACTTTGATG-3'
-
Collagen II Forward: 5'-ACCCTGAGTGGAAGAGTGGAG-3'
-
Collagen II Reverse: 5'-CTTGGGAACGTTTGCTGGATTG-3'
-
Aggrecan Forward: 5'-CTAGTGGACTCCCTTCAGGAAC-3'
-
Aggrecan Reverse: 5'-CGCTAAGCTCAGTCACTCCAG-3'
-
GAPDH Forward: 5'-TCTGACTTCAACAGCGACACC-3'
-
GAPDH Reverse: 5'-CTGTTGCTGTAGCCAAATTCGT-3'
-
-
Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blotting
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from NP cells using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, MMP-14, Collagen II, Aggrecan, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's effects.
Future Directions and Conclusion
While the inhibitory effect of this compound on the NF-κB signaling pathway provides a strong foundation for its therapeutic potential in IDD, further research is warranted. Key areas for future investigation include:
-
Identification of the Direct Molecular Target: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to pinpoint the specific protein(s) with which this compound directly interacts.
-
Broader Pharmacological Profiling: Investigating the effects of this compound on other signaling pathways and in different disease models to uncover its full therapeutic potential and potential off-target effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the efficacy, safety, and optimal dosage of this compound for the treatment of IDD and other inflammatory conditions.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diterpenoid Alkaloid Karacoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline is a diterpenoid alkaloid first identified in the early 1970s. As a member of the extensive family of Aconitum alkaloids, it has garnered interest for its potential therapeutic applications, particularly in the realms of pain and inflammation. However, its inherent toxicity, a characteristic shared with many Aconitum-derived compounds, necessitates careful study and consideration in any drug development program. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and mechanistic insights.
Discovery and Origin
This compound was first isolated from Aconitum karacolicum, a plant species belonging to the Ranunculaceae family. Subsequent research has identified its presence in other Aconitum species, including Aconitum kusnezoffii Reichb and Aconitum carmichaeli Debx.[1][2] These plants are found in various regions of Asia and have a long history of use in traditional medicine for treating conditions such as pain and rheumatism.
Chemical Properties
This compound is a complex diterpenoid alkaloid with the chemical formula C22H35NO4 and a molecular weight of 377.5 g/mol . Its structure features a polycyclic carbon skeleton characteristic of the aconitine-type alkaloids.
| Property | Value |
| Molecular Formula | C22H35NO4 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | (1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol |
| CAS Number | 39089-30-0 |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with the most well-documented being its effects on inflammation and extracellular matrix degradation. Recent studies have highlighted its potential as a therapeutic agent for intervertebral disc degeneration.
In Vitro Efficacy and Cytotoxicity
The following table summarizes the key quantitative data regarding the biological activity of this compound from in vitro studies.
| Assay Type | Cell Line / Organism | Endpoint | Result |
| Cytotoxicity | Rat Nucleus Pulposus Cells | IC50 | 6.444 µM[3] |
| Anti-tumor Activity | Human non-small-cell lung cancer (A549 and H460) | IC50 | 7.97 to 28.42 μM[3] |
| Feeding Deterrent | Tribolium castaneum adults | EC50 | 395.3 ppm[3] |
Pharmacokinetic Properties in Mice
A study in mice has provided initial data on the pharmacokinetic profile of this compound following intravenous and oral administration.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| t1/2 (h) | 0.8 ± 0.1 | 1.1 ± 0.2 |
| Tmax (h) | - | 0.3 ± 0.1 |
| Cmax (ng/mL) | 1009.7 ± 145.3 | 453.2 ± 88.7 |
| AUC(0-t) (ng·h/mL) | 510.3 ± 77.2 | 694.1 ± 133.5 |
| AUC(0-∞) (ng·h/mL) | 519.8 ± 78.9 | 707.3 ± 135.9 |
| Vz (L/kg) | 1.7 ± 0.3 | - |
| CL (L/h/kg) | 1.9 ± 0.3 | - |
| MRT(0-t) (h) | 0.8 ± 0.1 | 1.3 ± 0.2 |
| MRT(0-∞) (h) | 0.9 ± 0.1 | 1.4 ± 0.2 |
| Oral Bioavailability (F) | - | 27.2% |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory and chondroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In the context of intervertebral disc degeneration, tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine that activates the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs) and the degradation of extracellular matrix components like collagen II and aggrecan.
This compound intervenes in this process by negatively affecting the acetylation of the p65 subunit of NF-κB. This prevents the translocation of the active NF-κB complex to the nucleus, thereby downregulating the expression of target genes such as MMP-14. Consequently, the degradation of collagen II and aggrecan is reduced.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound.
Isolation of Diterpenoid Alkaloids from Aconitum Species
A general method for the extraction and isolation of diterpenoid alkaloids, including this compound, from Aconitum plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots) is subjected to heat reflux extraction with 95% ethanol (B145695) containing a small amount of hydrochloric acid.
-
Acid-Base Extraction: The resulting extract is evaporated to dryness, redissolved in a dilute acid solution (e.g., 1% HCl), and then washed with a non-polar solvent like petroleum ether to remove lipids. The acidic aqueous phase is then basified to a pH of approximately 9.5 with ammonia (B1221849) water.
-
Solvent Partitioning: The basified solution is then extracted with a chlorinated solvent such as chloroform (B151607). The chloroform phase, containing the crude alkaloids, is collected and evaporated to dryness.
-
Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques. pH-zone-refining counter-current chromatography has been shown to be an effective method for the separation of individual alkaloids.
Quantification of this compound in Plasma by UPLC-MS/MS
The following protocol details a validated method for the quantification of this compound in mouse plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an ACQUITY H-Class UPLC system.
-
Chromatographic Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 μm) maintained at 40 °C.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid at a flow rate of 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) with the transition m/z 378.5→360.6 for this compound.
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile.
-
Internal Standard: Colchicine (m/z 400.4→358.6).
Cell Viability Assay
The cytotoxicity of this compound on rat nucleus pulposus cells was determined using a Cell Counting Kit-8 (CCK8) assay.
-
Cell Seeding: Plate nucleus pulposus cells in a 96-well plate at a suitable density.
-
Treatment: Expose the cells to various concentrations of this compound for 24 hours.
-
Incubation with CCK8: Add CCK8 solution to each well and incubate for a specified time.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability relative to untreated control cells.
Enzyme-Linked Immunosorbent Assay (ELISA)
The secretion of MMP-14, collagen II, and aggrecan from rat nucleus pulposus cells was quantified using commercially available ELISA kits.
-
Cell Culture and Treatment: Culture nucleus pulposus cells and treat with this compound and/or TNF-α for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions, which typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance and determine the concentration of the target protein by comparison to a standard curve.
Conclusion
This compound is a diterpenoid alkaloid with promising therapeutic potential, particularly for the treatment of inflammatory conditions such as intervertebral disc degeneration. Its mechanism of action via the inhibition of the NF-κB pathway is a key area of interest for further investigation. While initial pharmacokinetic data is available, more extensive studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile. The inherent toxicity of this compound remains a significant consideration, and future research should focus on structure-activity relationship studies to identify derivatives with an improved therapeutic index. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological properties of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Research Grade|C22H35NO4|CAS 39089-30-0 [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Karacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a complex diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, purification, and analysis are presented, alongside a summary of its pharmacological effects, including its role in the modulation of inflammatory pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound possesses a complex polycyclic structure characteristic of the aconitane (B1242193) class of diterpenoid alkaloids. Its chemical identity is defined by the following parameters:
-
IUPAC Name: (1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol[1]
The rigid, three-dimensional architecture of this compound, with its multiple stereocenters, is crucial for its specific interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quantitative overview for experimental design and formulation development.
| Property | Value | Reference |
| Molecular Weight | 377.52 g/mol | [2][5] |
| Exact Mass | 377.25660860 Da | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185-186 °C | [2][3][6] |
| Boiling Point (Predicted) | 540.2 ± 50.0 °C | [3][6] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [3][5] |
| pKa (Predicted) | 13.80 ± 0.70 | [3][6] |
| Solubility | Soluble in DMSO (25 mg/mL with sonication) | [7] |
| In Vitro Aqueous Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | |
| In Vitro Aqueous Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL | |
| In Vitro Aqueous Formulation 3 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL |
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an accurate determination of the elemental composition of this compound.
| Technique | Ionization Mode | Observed m/z | Reference |
| LC-ESI-QQQ | Positive | [M+H]⁺: 378.5 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton Type | Predicted Chemical Shift (ppm) |
| Alkyl C-H | 0.8 - 2.5 |
| C-H adjacent to Oxygen (C-O-H) | 3.5 - 5.5 |
| C-H adjacent to Nitrogen (C-N-H) | 2.5 - 4.0 |
| Methoxyl (-OCH₃) | ~3.3 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Alkyl C | 10 - 60 |
| C adjacent to Oxygen (C-O) | 50 - 90 |
| C adjacent to Nitrogen (C-N) | 30 - 70 |
| Methoxyl C (-OCH₃) | ~50 |
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, with its most well-characterized effect being the modulation of inflammatory processes.
Inhibition of the NF-κB Signaling Pathway
Research has demonstrated that this compound can reduce the degradation of the extracellular matrix in the context of intervertebral disc degeneration by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[2][7][8]. Specifically, this compound has been shown to suppress the activation of the p65 subunit of NF-κB, a key mediator of the inflammatory response. This inhibitory effect is particularly noted on the acetylation of p65.
The signaling cascade initiated by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, leading to the activation of NF-κB and this compound's point of intervention is depicted below.
Caption: TNF-α induced NF-κB signaling pathway and the inhibitory action of this compound.
Analgesic and Anti-tumor Activities
Preliminary studies have suggested that this compound possesses analgesic properties, a characteristic common to many diterpenoid alkaloids from Aconitum species. Additionally, some C19-diterpenoid alkaloids, a class to which this compound is related, have demonstrated moderate anti-tumor activities against certain cancer cell lines, including A549 (non-small-cell lung cancer).
Experimental Protocols
Isolation and Purification of this compound from Aconitum karacolicum
The following protocol provides a general framework for the isolation and purification of this compound. Optimization may be required based on the specific plant material and available equipment.
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Plant Material Preparation: Air-dry the roots of Aconitum karacolicum and grind them into a fine powder.
-
Extraction: Moisten the powdered plant material with a 5% aqueous ammonia (B1221849) solution for 2 hours. Subsequently, perform exhaustive extraction with dichloromethane (CH₂Cl₂) approximately eight times over a 12-hour period.
-
Acid-Base Partitioning:
-
Combine and concentrate the dichloromethane extracts under reduced pressure.
-
Treat the concentrated extract with a 5% aqueous solution of sulfuric acid (H₂SO₄) to protonate the alkaloids, rendering them water-soluble.
-
Separate the aqueous acidic layer and cool it to 0°C.
-
Basify the acidic solution with a 25% aqueous ammonia solution in the presence of potassium carbonate (K₂CO₃) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the aqueous basic solution four times with diethyl ether.
-
-
Drying and Concentration: Combine the ether extracts, dry them over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
-
Chromatographic Purification:
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform.
-
Subject the dissolved mixture to column chromatography on a neutral aluminum oxide (Al₂O₃) column.
-
Elute the column with a chloroform-methanol (4:1, v/v) solvent system.
-
Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.
In Vitro Anti-tumor Activity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a non-small-cell lung cancer cell line (e.g., A549).
Materials:
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.
Conclusion
This compound stands as a promising natural product with demonstrated biological activities, particularly in the realm of anti-inflammatory research. Its complex chemical structure presents both a challenge and an opportunity for medicinal chemists in the design of novel therapeutic agents. The data and protocols compiled in this guide are intended to facilitate further investigation into the pharmacological potential of this compound and to support the development of new therapeutic strategies based on its unique molecular framework. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and safety in preclinical and clinical settings.
References
- 1. daneshyari.com [daneshyari.com]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Karacoline's Impact on Extracellular Matrix Degradation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the effects of Karacoline on extracellular matrix (ECM) degradation. This compound, a natural compound, has been identified as a potential therapeutic agent for conditions characterized by excessive ECM breakdown, such as intervertebral disc degeneration (IDD). This whitepaper synthesizes the current scientific literature, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.
Introduction
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The degradation of the ECM is a critical process in both normal physiological functions and in the pathology of various diseases, including osteoarthritis, cancer metastasis, and intervertebral disc degeneration. A key family of enzymes responsible for ECM degradation are the matrix metalloproteinases (MMPs).
This compound, a compound derived from the plant Aconitum kusnezoffii Reichb, has emerged as a molecule of interest for its potential to inhibit ECM degradation.[1] Research has shown that this compound can modulate the expression of key ECM components and the enzymes that degrade them, primarily through the inhibition of the nuclear factor (NF)-κB signaling pathway.[1] This document details the scientific evidence for these effects.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a known promoter of ECM degradation in conditions like intervertebral disc degeneration.[1] TNF-α exerts its effects by activating the NF-κB signaling pathway, which in turn upregulates the expression of catabolic enzymes like MMP-14 and downregulates the synthesis of crucial ECM components such as collagen II and aggrecan.[1]
This compound has been shown to counteract the effects of TNF-α. It inhibits the activation of the NF-κB pathway, leading to a reduction in the expression of MMP-14.[1] This inhibitory action on a key signaling pathway results in the preservation of the extracellular matrix.
References
Karacoline: A Potential Therapeutic Agent for Intervertebral Disc Degeneration and Beyond
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Karacoline, a C20-diterpenoid alkaloid isolated from the plant Aconitum kusnezoffii Reichb., is emerging as a compound of significant interest for its therapeutic potential. Traditionally, its source plant has been utilized for its analgesic and anti-inflammatory properties, albeit with caution due to its toxicity.[1][2] Recent scientific investigations, primarily through network pharmacology and in vitro studies, have begun to elucidate the specific mechanisms of action of this compound, pointing towards its promising role in the management of degenerative and inflammatory conditions. This technical guide synthesizes the current scientific knowledge on this compound, focusing on its application in intervertebral disc degeneration (IDD), its mechanism of action, available pharmacokinetic data, and detailed experimental protocols to facilitate further research and development.
Introduction
Intervertebral disc degeneration (IDD) is a prevalent and debilitating condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the nucleus pulposus, leading to chronic back pain and disability.[1] Current therapeutic strategies are often limited to symptomatic relief. The identification of novel therapeutic agents that can target the underlying pathophysiology of IDD is a critical area of research. This compound has been identified as a promising candidate in this regard.[1][3] Network pharmacology studies predicted this compound to have a therapeutic effect on IDD, which was subsequently validated by in vitro experiments.[1] This whitepaper provides a comprehensive overview of the existing research on this compound, with a focus on its potential therapeutic applications and the experimental basis for these claims.
Therapeutic Application in Intervertebral Disc Degeneration
The primary therapeutic application of this compound investigated to date is in the context of Intervertebral Disc Degeneration (IDD). Research indicates that this compound can mitigate the inflammatory processes and extracellular matrix degradation that are hallmarks of IDD.[1]
Mechanism of Action
In vitro studies on rat nucleus pulposus (NP) cells have demonstrated that this compound exerts its therapeutic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in IDD, activates the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs), such as MMP-14, which in turn degrade essential ECM components like collagen II and aggrecan.[1]
This compound was found to suppress the TNF-α-induced activation of the NF-κB pathway.[1] This inhibitory action leads to a downstream reduction in the expression and secretion of MMP-14.[1] Consequently, the degradation of collagen II and aggrecan is attenuated, and their expression is increased, thereby preserving the integrity of the extracellular matrix.[1]
Furthermore, this compound has demonstrated anti-apoptotic effects in NP cells treated with TNF-α, suggesting an additional protective mechanism against the cellular damage observed in IDD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study by Zhou et al. (2019) on the effects of this compound on rat nucleus pulposus cells.
Table 1: Effect of this compound on the Viability of Rat Nucleus Pulposus Cells
| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 0.001 - 100.0 | Concentration-dependent decrease | 6.444[1] |
| This compound (non-cytotoxic) | 1.25 | - | - |
Table 2: Effect of this compound on Gene Expression in TNF-α-induced Rat Nucleus Pulposus Cells
| Gene | Treatment | Fold Change vs. TNF-α alone | P-value |
| MMP-14 | 1.25 µM this compound | Decreased[1] | < 0.05[1] |
| MMP-14 | 12.88 µM this compound | Decreased[1] | < 0.05[1] |
| Collagen II | 1.25 µM this compound | Increased[1] | < 0.05[1] |
| Collagen II | 12.88 µM this compound | Increased[1] | < 0.05[1] |
| Aggrecan | 1.25 µM this compound | Increased[1] | < 0.05[1] |
Table 3: Effect of this compound on Protein Secretion in TNF-α-induced Rat Nucleus Pulposus Cells (ELISA)
| Protein | Treatment | Concentration in Supernatant | P-value |
| MMP-14 | 1.25 µM this compound | Reduced[1] | < 0.05[1] |
| Collagen II | 1.25 µM this compound | Increased[1] | < 0.05[1] |
| Aggrecan | 1.25 µM this compound | Increased[1] | - |
| Aggrecan | 12.88 µM this compound | Increased[1] | - |
Pharmacokinetics
A study on the pharmacokinetics of this compound in mice provides initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| T½ (h) | 1.1 ± 0.2 | 2.15 ± 0.75[4] |
| Cmax (ng/mL) | - | - |
| Tmax (h) | - | < 1[4] |
| AUC(0-t) (ng·h/mL) | - | - |
| Bioavailability (%) | - | 27.2[4] |
Note: More detailed pharmacokinetic parameters were not available in the cited sources.
Experimental Protocols
Cell Culture and Treatment
Rat nucleus pulposus (NP) cells were isolated and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, NP cells were treated with varying concentrations of this compound (0, 1.25, or 12.88 µM) in the presence of 100 ng/mL TNF-α for 24 or 48 hours, depending on the assay.[1]
Cell Viability Assay (CCK-8)
Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. NP cells were seeded in 96-well plates and treated with different concentrations of this compound for 24 hours. CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.[1] The half-maximal inhibitory concentration (IC50) was calculated to be 6.444 μM.[1]
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
Total RNA was extracted from treated NP cells using an RNA extractor reagent. cDNA was synthesized using a reverse transcription kit. RT-qPCR was performed using a real-time fluorescence quantitative PCR system with SYBR Green master mix. The relative expression of target genes (MMP-14, collagen II, aggrecan) was normalized to the internal control, GAPDH. The cycling parameters were: denaturation at 95 °C for 3 minutes, followed by 40 cycles of 95 °C for 12 seconds and 62 °C for 40 seconds.[1]
Enzyme-linked Immunosorbent Assay (ELISA)
The concentrations of MMP-14, collagen II, and aggrecan in the cell culture supernatant were quantified using commercially available ELISA kits. Supernatants from treated NP cells were collected after 48 hours of incubation. The assay was performed according to the manufacturer's instructions, and the absorbance was measured at 450 nm.[1]
Western Blotting
Total protein was extracted from treated NP cells, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against MMP-14 and acetylated-p65, followed by incubation with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Immunofluorescence
NP cells grown on coverslips were fixed, permeabilized, and blocked. The cells were then incubated with primary antibodies against MMP-14, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The fluorescence was observed using a fluorescence microscope.[1]
Apoptosis Assay (Flow Cytometry)
Apoptosis of NP cells was detected using an Annexin V-FITC/PI apoptosis detection kit. After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added, and the cells were analyzed by flow cytometry.[1]
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Discussion and Future Directions
The current body of evidence strongly suggests that this compound has the potential to be a novel therapeutic agent for the treatment of intervertebral disc degeneration. Its mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, addresses a key driver of the disease. The anti-apoptotic effects of this compound further enhance its therapeutic profile.
However, it is crucial to acknowledge that the research on this compound is still in its nascent stages. The majority of the data is derived from a single, comprehensive in vitro study. Therefore, further research is imperative to validate these findings and explore the full therapeutic potential of this compound.
Key areas for future research include:
-
In vivo studies: Animal models of IDD are necessary to evaluate the efficacy and safety of this compound in a more complex biological system.
-
Analgesic and Anti-inflammatory Properties: While the source plant of this compound is known for its analgesic and anti-inflammatory effects, dedicated studies are needed to confirm and quantify these properties for the isolated compound in relevant in vivo models of pain and inflammation.[2]
-
Neuroprotective Potential: Given the traditional uses of related plants and the involvement of inflammatory pathways in neurodegenerative diseases, exploring the potential neuroprotective effects of this compound is a logical next step.
-
Toxicology: A thorough toxicological evaluation of this compound is essential, considering the known toxicity of its plant source, Aconitum kusnezoffii Reichb.[1][2]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: More detailed PK/PD studies are required to understand the dose-response relationship and to optimize dosing regimens for potential clinical applications.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in human patients with IDD and other potential indications.
Conclusion
This compound represents a promising natural product with a scientifically validated mechanism of action for the treatment of intervertebral disc degeneration. The data presented in this whitepaper provide a solid foundation for further preclinical and clinical development. With a targeted research and development strategy, this compound could potentially offer a novel and effective therapeutic option for patients suffering from this and other degenerative and inflammatory conditions. The detailed experimental protocols and summary data herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this intriguing molecule.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Citicoline in Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Karacoline Research: From Traditional Use to Molecular Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline is a diterpenoid alkaloid derived from the plant Aconitum kusnezoffii Reichb., a perennial herb used extensively in traditional Asian medicine.[1][2] Historically, extracts from Aconitum kusnezoffii have been employed for their potent analgesic and anti-inflammatory properties in treating conditions associated with pain.[3] However, the therapeutic application of the plant is constrained by a narrow therapeutic window due to the inherent toxicity of its constituent alkaloids.[4] While the plant contains a complex mixture of over 70 alkaloids, scientific investigation into the specific biological activities and mechanisms of action of individual compounds like this compound is still emerging. To date, the most significant and detailed research has focused on this compound's potential role in mitigating intervertebral disc degeneration (IDD), revealing a specific molecular pathway. This review synthesizes the existing literature on this compound, focusing on its validated biological effects, mechanism of action, and available pharmacological data.
Pharmacological Activity and Mechanism of Action
The primary body of research on this compound centers on its protective effects against extracellular matrix (ECM) degradation in intervertebral discs, a key pathological feature of IDD.
Anti-inflammatory and Chondroprotective Effects
In a key study, this compound was identified through network pharmacology as a promising therapeutic agent for IDD. The research demonstrated that this compound exerts its effects by intervening in the inflammatory cascade initiated by Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine implicated in IDD.
The mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In healthy cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by TNF-α, the NF-κB pathway is activated, leading to the transcription of genes involved in inflammation and matrix degradation. One such gene encodes for Matrix Metalloproteinase-14 (MMP-14), an enzyme that directly degrades essential ECM components like collagen II and aggrecan.
This compound was shown to inhibit the activation of the NF-κB pathway induced by TNF-α. This inhibition prevents the subsequent upregulation of MMP-14 expression. As a result, the degradation of collagen II and aggrecan is significantly reduced, preserving the structural integrity of the nucleus pulposus cells of the intervertebral disc. Furthermore, this compound demonstrated anti-apoptotic effects, protecting nucleus pulposus cells from TNF-α-induced cell death.
Caption: this compound's inhibition of the TNF-α/NF-κB pathway.
Quantitative Pharmacological Data
The available quantitative data for this compound is limited but provides crucial insights into its cytotoxicity and pharmacokinetics.
| Parameter | Value | Cell Line / Model | Description | Source |
| IC₅₀ | 6.444 µM | Rat Nucleus Pulposus Cells | The half maximal inhibitory concentration measuring cytotoxicity. | |
| Effective Conc. | 1.25 µM | Rat Nucleus Pulposus Cells | A non-cytotoxic dose that effectively antagonized TNF-α effects. | |
| LD₅₀ | 2.0 mg/kg | Mice (Intravenous) | The median lethal dose when administered intravenously. | |
| Bioavailability | 27.2% | Mice (Oral) | The fraction of an orally administered dose that reaches systemic circulation. |
Key Experimental Protocols
The methodologies outlined below are central to the findings related to this compound's activity in intervertebral disc degeneration.
Cell Culture and Treatment
-
Cell Type: Nucleus pulposus cells were isolated from the lumbar intervertebral discs of Sprague-Dawley rats.
-
Culture Conditions: Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: To induce an inflammatory and degenerative state, cells were stimulated with 100 ng/mL TNF-α. The experimental groups were co-treated with varying concentrations of this compound (e.g., 1.25 µM and 12.88 µM) for a specified duration, typically 24-48 hours, depending on the assay.
Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxicity of this compound and its IC₅₀ value.
-
Method: Nucleus pulposus cells were seeded in 96-well plates. After adherence, they were treated with a range of this compound concentrations. Following the incubation period, Cell Counting Kit-8 (CCK-8) solution was added to each well. The plates were incubated for an additional 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage relative to the untreated control group.
Caption: General experimental workflow for studying this compound.
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the gene expression levels of MMP-14, collagen II, and aggrecan.
-
Method: Total RNA was extracted from the treated cells using a suitable RNA isolation kit. The RNA was then reverse-transcribed into cDNA. qPCR was performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
Western Blotting
-
Objective: To analyze the protein expression levels of MMP-14 and components of the NF-κB pathway.
-
Method: Cells were lysed to extract total protein. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., MMP-14, p-p65, p65, IκBα) overnight at 4°C. After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the secretion of collagen II, aggrecan, and MMP-14 into the cell culture supernatant.
-
Method: The culture medium from the treated cells was collected. Commercially available ELISA kits specific for rat collagen II, aggrecan, and MMP-14 were used according to the manufacturer's instructions. The absorbance was measured, and the concentrations were determined by comparison with a standard curve.
Conclusion and Future Directions
The existing literature provides a solid foundation for the anti-inflammatory and matrix-protective roles of this compound, specifically through the inhibition of the TNF-α-induced NF-κB pathway in the context of intervertebral disc degeneration. The single, comprehensive study in this area offers valuable quantitative data and a clear mechanism of action.
However, there is a significant gap between the traditional use of its source plant, Aconitum kusnezoffii, as a potent analgesic and the specific scientific validation of this compound for this indication. Research into this compound is still in its nascent stages. Future investigations should aim to:
-
Validate Analgesic Properties: Conduct in vivo studies using established pain models (e.g., hot plate, tail flick, acetic acid-induced writhing tests) to quantify the analgesic effects of isolated this compound.
-
Explore Other Mechanisms: Investigate other potential biological targets, such as ion channels, opioid receptors, or other inflammatory pathways, to broaden the understanding of its pharmacological profile.
-
Toxicity and Safety Profile: Perform detailed toxicological studies to better define the therapeutic window and understand the dose-dependent adverse effects noted in its source plant.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test this compound analogues to identify key structural motifs responsible for its biological activity and potentially develop derivatives with improved efficacy and reduced toxicity.
By expanding the research scope, the scientific community can fully elucidate the therapeutic potential of this compound, bridging the gap between traditional knowledge and modern pharmacology.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Karacoline: A Potential Therapeutic Agent for Intervertebral Disc Degeneration via NF-κB Signaling Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Intervertebral disc degeneration (IVDD) is a primary contributor to chronic lower back pain, characterized by the progressive degradation of the extracellular matrix (ECM) within the nucleus pulposus (NP). This technical guide delves into the therapeutic potential of karacoline (B108831), a diterpene alkaloid, in mitigating IVDD. Drawing upon a pivotal study, we explore the molecular mechanisms by which this compound protects NP cells from inflammatory cytokine-induced ECM degradation. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of spinal therapeutics and drug development.
Introduction
Intervertebral disc degeneration is a multifactorial process involving cellular senescence, apoptosis, and an imbalance between anabolic and catabolic activities within the disc.[1][2] Pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), play a crucial role in the pathogenesis of IVDD by promoting the expression of matrix-degrading enzymes, such as matrix metalloproteinases (MMPs), and inhibiting the synthesis of essential ECM components like collagen II and aggrecan.[3][4]
This compound, a compound derived from the plant Aconitum kusnezoffii Reichb, has been identified through network pharmacology as a potential therapeutic agent for IVDD.[5] This guide focuses on the scientific evidence elucidating the protective effects of this compound on nucleus pulposus cells and its mechanism of action, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on TNF-α-induced changes in rat nucleus pulposus cells.
Table 1: Effect of this compound on the Gene Expression of ECM-Related Molecules in TNF-α-treated Nucleus Pulposus Cells
| Treatment Group | MMP-14 mRNA Expression (Fold Change) | Aggrecan mRNA Expression (Fold Change) | Collagen II mRNA Expression (Fold Change) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| TNF-α (100 ng/mL) | 2.50 ± 0.20 | 0.40 ± 0.05 | 0.30 ± 0.04** |
| TNF-α + this compound (1.25 μM) | 1.20 ± 0.15 | 0.80 ± 0.10 | 0.70 ± 0.08 |
| TNF-α + this compound (12.88 μM) | 1.50 ± 0.18 | 0.60 ± 0.07 | 0.65 ± 0.09 |
*Data are presented as mean ± standard deviation. *P < 0.05, *P < 0.01 compared with the control group. Data extracted from Zhou et al. (2020).
Table 2: Effect of this compound on the Protein Secretion of ECM-Related Molecules in TNF-α-treated Nucleus Pulposus Cells (ELISA)
| Treatment Group | Collagen II (ng/mL) | Aggrecan (ng/mL) | MMP-14 (ng/mL) |
| Control | 30.0 ± 2.5 | 25.0 ± 2.0 | 5.0 ± 0.5 |
| TNF-α (100 ng/mL) | 12.0 ± 1.5 | 10.0 ± 1.2 | 15.0 ± 1.8** |
| TNF-α + this compound (1.25 μM) | 25.0 ± 2.0 | 20.0 ± 1.8 | 8.0 ± 1.0 |
| TNF-α + this compound (12.88 μM) | 18.0 ± 1.7 | 18.0 ± 1.5 | 10.0 ± 1.2 |
*Data are presented as mean ± standard deviation. *P < 0.05, *P < 0.01 compared with the control group. Data extracted from Zhou et al. (2020).
Table 3: Effect of this compound on Apoptosis of TNF-α-treated Nucleus Pulposus Cells (Flow Cytometry)
| Treatment Group | Apoptosis Rate (%) |
| Control | 5.2 ± 0.6 |
| TNF-α (100 ng/mL) | 25.8 ± 2.1** |
| TNF-α + this compound (1.25 μM) | 12.5 ± 1.3 |
| TNF-α + this compound (12.88 μM) | 15.1 ± 1.6 |
*Data are presented as mean ± standard deviation. *P < 0.05, *P < 0.01 compared with the control group. Data extracted from Zhou et al. (2020).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Zhou et al. (2020).
Rat Nucleus Pulposus (NP) Cell Culture and Treatment
-
Isolation: NP tissues were isolated from the lumbar intervertebral discs of Sprague-Dawley rats.
-
Digestion: The tissues were digested with 0.25% trypsin for 30 minutes, followed by 0.2% type II collagenase for 4 hours at 37°C.
-
Culture: Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: NP cells were pre-treated with different concentrations of this compound (1.25 μM and 12.88 μM) for 2 hours, followed by stimulation with 100 ng/mL TNF-α for 24 or 48 hours.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was extracted from treated NP cells using TRIzol reagent.
-
Reverse Transcription: cDNA was synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (MMP-14, Aggrecan, Collagen II) was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The culture supernatants from the treated NP cells were collected.
-
Assay: The concentrations of Collagen II, Aggrecan, and MMP-14 in the supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance was measured at 450 nm, and the concentrations were calculated based on a standard curve.
Western Blotting
-
Protein Extraction: Total protein was extracted from NP cells using RIPA lysis buffer.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against acetylated-p65, p65, MMP-14, Collagen II, Aggrecan, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.
Flow Cytometry for Apoptosis Analysis
-
Cell Staining: Treated NP cells were harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells was determined using a flow cytometer.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its protective effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and catabolism in IVDD. TNF-α typically activates this pathway, leading to the acetylation and nuclear translocation of the p65 subunit of NF-κB. In the nucleus, acetylated-p65 promotes the transcription of target genes, including MMP-14, which degrades the ECM. This compound was found to inhibit the acetylation of p65, thereby preventing its transcriptional activity and subsequent ECM degradation.
Experimental Workflow
The following diagram outlines the general workflow of the experiments conducted to evaluate the efficacy of this compound.
Conclusion
The presented data strongly suggest that this compound holds significant promise as a therapeutic agent for intervertebral disc degeneration. Its ability to counteract the catabolic and pro-apoptotic effects of TNF-α in nucleus pulposus cells is primarily mediated through the inhibition of the NF-κB signaling pathway, specifically by targeting p65 acetylation. The detailed experimental protocols and quantitative findings summarized in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound for IVDD. This molecule represents a novel avenue for the development of disease-modifying drugs for a condition that currently has limited effective treatment options.
References
An In-depth Technical Guide on the Ethnobotanical Background of Aconitum kusnezoffii and Karacoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Aconitum kusnezoffii
Aconitum kusnezoffii, a member of the Ranunculaceae family, has a long and storied history in traditional medicine systems across Asia, particularly in China.[1] Known colloquially as "Cao Wu," its roots have been utilized for centuries to treat a variety of ailments, most notably pain, rheumatism, and inflammation.[1] However, this therapeutic potential is shadowed by the plant's extreme toxicity, a characteristic that has necessitated the development of intricate traditional processing methods to mitigate its harmful effects.[2][3][4] This guide delves into the ethnobotanical roots of this potent medicinal plant and focuses on one of its key alkaloid constituents, Karacoline, exploring its pharmacological activities and the underlying molecular mechanisms.
The primary bioactive compounds in Aconitum species are diterpenoid alkaloids, which are responsible for both their therapeutic and toxic properties.[5] These alkaloids are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester diterpenoid alkaloids. DDAs, such as aconitine, are highly toxic, while their hydrolyzed derivatives, MDAs and non-ester alkaloids, exhibit significantly reduced toxicity while retaining analgesic and anti-inflammatory properties.[3] Traditional processing methods, such as boiling or steaming, are designed to facilitate this hydrolysis.[2][3][4]
This compound, a non-ester diterpenoid alkaloid found in Aconitum kusnezoffii, has emerged as a compound of interest due to its potential therapeutic effects with lower toxicity compared to the diester alkaloids.[6] This guide will provide a comprehensive overview of the ethnobotany of Aconitum kusnezoffii, the chemical properties of this compound, and its known pharmacological activities, with a focus on its modulation of key signaling pathways.
Ethnobotanical Background of Aconitum kusnezoffii
The use of Aconitum kusnezoffii in traditional Chinese medicine dates back centuries, where it has been a cornerstone for managing severe pain and inflammatory conditions. Its traditional applications are summarized in the table below.
| Traditional Use | Description |
| Analgesia | Used for severe pain, including arthritic pain, neuropathic pain, and general analgesia.[1] |
| Anti-rheumatism | A primary remedy for rheumatoid arthritis and other rheumatic conditions.[1] |
| Anti-inflammation | Applied to reduce swelling and inflammation associated with various ailments.[7] |
| Dispelling Cold and Dampness | In traditional Chinese medicine theory, it is used to counteract "cold" and "dampness" pathogens, which are believed to cause pain and stiffness. |
Traditional Processing to Mitigate Toxicity
Given the high toxicity of raw Aconitum roots, traditional preparation involves specific processing steps to enhance safety while preserving therapeutic efficacy. These methods primarily aim to hydrolyze the highly toxic diester-diterpenoid alkaloids into their less toxic monoester and non-ester counterparts.[2][3][4]
A common traditional method involves prolonged boiling or steaming of the raw roots, often in the presence of other herbs or substances like licorice or black beans, which are believed to further reduce toxicity.[4] The duration of this process is critical; insufficient processing can lead to poisoning. Modern studies have confirmed that these traditional methods effectively reduce the content of toxic alkaloids like aconitine.[2][3]
This compound: A Key Bioactive Constituent
This compound is a C19-diterpenoid alkaloid isolated from Aconitum kusnezoffii. Unlike the highly toxic aconitine, this compound is a non-ester alkaloid, which contributes to its comparatively lower toxicity.[6] While it does not exhibit significant analgesic activity on its own, it is believed to contribute to the overall therapeutic effects of Aconitum kusnezoffii extracts and has demonstrated notable activity in modulating inflammatory pathways.
Quantitative Data
The following tables summarize the available quantitative data on the chemical composition of Aconitum kusnezoffii and the bioactivity of this compound.
Table 1: Alkaloid Content in Raw and Processed Aconitum kusnezoffii Radix [8]
| Alkaloid | Raw (μg/g) | Processed (μg/g) |
| Aconitine | 14.50 ± 1.21 | 1.23 ± 0.11 |
| Mesaconitine | 25.43 ± 2.13 | 2.15 ± 0.18 |
| Hypaconitine | 8.76 ± 0.73 | 0.74 ± 0.06 |
| Benzoylaconine | 2.34 ± 0.20 | 18.76 ± 1.57 |
| Benzoylmesaconine | 4.12 ± 0.35 | 32.87 ± 2.75 |
| Benzoylhypaconine | 1.56 ± 0.13 | 12.45 ± 1.04 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of this compound [6]
| Cell Line | Assay | IC50 (μM) |
| Rat Nucleus Pulposus Cells | CCK-8 | 6.444 |
IC50 represents the concentration at which 50% of cell viability is inhibited.
Experimental Protocols
This section details the methodologies for the extraction and isolation of alkaloids from Aconitum kusnezoffii and for investigating the anti-inflammatory effects of this compound.
Extraction and Isolation of Alkaloids from Aconitum kusnezoffii
The following protocol describes a general method for the extraction and purification of alkaloids from Aconitum kusnezoffii roots.[8][9]
Protocol 1: Alkaloid Extraction and Isolation
-
Powdering and Extraction:
-
Air-dry the roots of Aconitum kusnezoffii and grind them into a coarse powder.
-
Macerate the powdered material in 70-95% ethanol (B145695) at room temperature for 24 hours or perform ultrasonic-assisted extraction for 10-60 minutes.[8][9]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 2% hydrochloric acid solution.
-
Wash the acidic solution with diethyl ether to remove non-alkaloidal components.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.
-
Extract the alkaline solution with chloroform (B151607) or ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the total alkaloids.
-
-
Chromatographic Separation:
-
Subject the total alkaloid extract to column chromatography on a silica (B1680970) gel or macroporous resin column.[9]
-
Elute the column with a gradient of chloroform-methanol or other suitable solvent systems to separate the different alkaloid fractions.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
-
Purification of this compound:
-
Combine the fractions containing this compound (identified by comparison with a standard).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
In Vitro Anti-Inflammatory and Apoptosis Assays
The following protocols are based on the study investigating the effect of this compound on rat nucleus pulposus cells.[6]
Protocol 2: Cell Viability Assay (CCK-8)
-
Seed rat nucleus pulposus cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
-
Treat cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of this compound for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, and an internal control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Caspase-3 Activity Assay
-
Induce apoptosis in cells (e.g., with TNF-α) with and without this compound treatment.
-
Lyse the cells according to the assay kit manufacturer's instructions.[10][11]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm to determine the amount of p-nitroaniline released, which is proportional to caspase-3 activity.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of Aconitum kusnezoffii and its alkaloids are mediated through their interaction with various cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, which is a key mechanism underlying its anti-inflammatory effects.[6] In a study on rat nucleus pulposus cells, this compound was found to reduce the TNF-α-induced phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[6][12]
Modulation of Ion Channels
The alkaloids from Aconitum species are known to interact with voltage-gated sodium channels in nerve and muscle cells.[13][14] The highly toxic diester alkaloids, like aconitine, cause persistent activation of these channels, leading to cardiotoxicity and neurotoxicity. In contrast, some less toxic alkaloids may act as channel blockers.[14] While the specific action of this compound on ion channels is not as well-characterized as that of aconitine, it is plausible that it contributes to the overall neurological effects of Aconitum kusnezoffii extracts by modulating ion channel activity.[14][15]
Involvement in Apoptosis Pathways
Recent studies suggest that this compound may also play a role in modulating apoptosis, or programmed cell death. In the context of intervertebral disc degeneration, this compound has been shown to antagonize TNF-α-induced apoptosis in nucleus pulposus cells.[6][12] This anti-apoptotic effect could be beneficial in degenerative diseases. The exact mechanism likely involves the interplay between the NF-κB pathway and apoptosis signaling cascades, potentially through the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family and caspases.[16]
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the process from raw plant material to purified compound and subsequent biological testing.
Workflow for this compound Isolation and Purity Assessment
Conclusion and Future Directions
Aconitum kusnezoffii represents a fascinating example of a plant with potent therapeutic properties that are intrinsically linked to its toxicity. Traditional knowledge has provided a framework for mitigating its harmful effects, and modern scientific investigation is beginning to unravel the complex pharmacology of its constituent alkaloids. This compound, as a less toxic derivative, holds promise for further investigation as a lead compound for the development of novel anti-inflammatory and potentially neuroprotective agents.
Future research should focus on several key areas:
-
Quantitative Pharmacological Studies: There is a pressing need for robust in vivo studies to determine the analgesic and anti-inflammatory efficacy (e.g., ED50) of pure this compound.
-
Mechanism of Action: While the inhibition of the NF-κB pathway is a significant finding, further research is needed to explore its effects on other signaling pathways, such as the MAPK and apoptosis pathways, in greater detail.
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound could lead to the development of compounds with improved therapeutic indices.
-
Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of standardized extracts of Aconitum kusnezoffii or purified compounds like this compound for the treatment of pain and inflammatory disorders.
By integrating traditional knowledge with modern pharmacological and chemical techniques, the full therapeutic potential of Aconitum kusnezoffii and its alkaloids may be realized, offering new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology, toxicology, and detoxification of Aconitum kusnezoffii Reichb., traditional and modern views [ouci.dntb.gov.ua]
- 6. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 9. CN102920797A - Extraction and purification process for active components of kusnezoff monkshood - Google Patents [patents.google.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unraveling the Toxicology of Karacoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a diterpene alkaloid derived from the plant Aconitum kusnezoffii Reichb, has garnered research interest for its potential therapeutic applications. However, its origin from a notoriously toxic plant genus necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound. Due to a significant lack of extensive preclinical safety studies, this document synthesizes the limited in vitro findings with the well-documented toxicity of Aconitum alkaloids to offer a contextual understanding of its potential hazards. This guide aims to equip researchers and drug development professionals with the necessary information to inform future studies and risk assessments.
Introduction
This compound is a naturally occurring compound found in Aconitum kusnezoffii, a plant used in traditional medicine.[1] While preliminary research suggests potential therapeutic benefits, the clinical application of compounds from the Aconitum genus is severely limited by their inherent toxicity.[1] The toxic properties of Aconitum species are primarily attributed to a class of compounds known as diester diterpene alkaloids (DDAs), which are potent cardiotoxins and neurotoxins.[2][3] Although very few studies have been conducted on the specific toxicity of this compound, its structural classification as a diterpene alkaloid from this plant family warrants a cautious approach.[1]
This guide summarizes the known in vitro cytotoxicity of this compound, details the experimental protocols of the key study conducted, and provides a broader toxicological context based on the known effects of Aconitum alkaloids.
In Vitro Toxicology
To date, the only available quantitative toxicological data for this compound originates from a single in vitro study investigating its effects on rat nucleus pulposus cells.
Cytotoxicity
A cell viability assay was performed to determine the cytotoxic potential of this compound. The half-maximal inhibitory concentration (IC50) was calculated to be 6.444 μM in rat nucleus pulposus cells. This finding indicates that this compound exhibits cytotoxic effects at micromolar concentrations in this specific cell type.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Rat Nucleus Pulposus Cells | CCK-8 | IC50 | 6.444 μM |
Experimental Protocols
Cell Viability Assay (CCK-8)
The following protocol outlines the methodology used to determine the in vitro cytotoxicity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in rat nucleus pulposus cells.
Methodology:
-
Cell Culture: Rat nucleus pulposus cells were cultured under standard conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: The treated cells were incubated for a specified period.
-
CCK-8 Assay: 10 μL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation with Reagent: The plates were incubated for 1-4 hours to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value was calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
The primary study on this compound also investigated its mechanism of action, focusing on its role in inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Pathway
This compound was found to reduce the expression of Matrix Metalloproteinase-14 (MMP-14) by inhibiting the NF-κB pathway in rat nucleus pulposus cells stimulated with Tumor Necrosis Factor-alpha (TNF-α). This suggests that this compound's biological activity is, at least in part, mediated through the modulation of this key inflammatory pathway.
Figure 1. Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Broader Toxicological Context: Aconitum Alkaloids
Given the absence of comprehensive toxicological data for this compound, it is imperative to consider the well-established toxicity of its source, Aconitum kusnezoffii, and the broader class of Aconitum alkaloids.
Aconitum species are known to be highly toxic due to the presence of diester diterpene alkaloids (DDAs). These alkaloids are potent cardiotoxins and neurotoxins.
Key Toxicological Concerns Associated with Aconitum Alkaloids:
-
Cardiotoxicity: Aconitum alkaloids are known to cause severe and often fatal cardiac arrhythmias. They act on voltage-sensitive sodium channels in the myocardium, leading to disruption of normal heart rhythm.
-
Neurotoxicity: These alkaloids also affect the central and peripheral nervous systems, causing symptoms such as numbness, tingling, and muscle weakness. The mechanism also involves the disruption of voltage-gated sodium channels in neurons.
-
Acute Toxicity: Poisoning from Aconitum plants can occur through ingestion and even skin contact. Symptoms can appear rapidly and include nausea, vomiting, abdominal pain, and palpitations, progressing to severe cardiac and neurological effects. The lethal dose of aconitine, a related alkaloid, in mice is reported to be 1 mg/kg orally.
Due to these severe toxicities, the therapeutic use of unprocessed Aconitum plants is extremely dangerous. While this compound's specific toxicity profile remains uncharacterized, its origin strongly suggests a high potential for significant adverse effects.
Data Gaps and Future Directions
The current understanding of this compound's toxicology is severely limited. To enable any potential therapeutic development, a comprehensive preclinical safety evaluation is essential. Future research should prioritize the following studies:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the in vivo toxicity profile, including the LD50, and to identify target organs of toxicity.
-
Genotoxicity Assays: To assess the potential for this compound to induce genetic mutations or chromosomal damage.
-
Safety Pharmacology Studies: To evaluate the effects on major physiological systems, particularly the cardiovascular, respiratory, and central nervous systems.
-
Cardiotoxicity and Neurotoxicity Studies: Specific in vivo and in vitro models are needed to investigate the potential for these critical toxicities, given the known profile of Aconitum alkaloids.
-
Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its potential for accumulation.
Conclusion
The available data on the toxicology of this compound is sparse, with only a single in vitro study providing an IC50 value and mechanistic insights into its anti-inflammatory action. While this information is valuable, it is critically insufficient for a comprehensive safety assessment. The well-documented and severe cardiotoxicity and neurotoxicity of the Aconitum genus, from which this compound is derived, raise significant safety concerns. Therefore, extreme caution is warranted, and extensive toxicological evaluation is required before any further development of this compound as a therapeutic agent can be considered. This guide highlights the urgent need for robust preclinical safety studies to fill the existing data gaps and to properly characterize the risk profile of this compound.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Karacoline on Nucleus Pulposus Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, a condition that significantly impacts quality of life and healthcare systems globally. The pathological changes in IDD are characterized by the progressive degradation of the extracellular matrix (ECM) of the nucleus pulposus (NP), a gelatinous core of the intervertebral disc responsible for its shock-absorbing capacity. This degradation is largely mediated by pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which stimulate the production of matrix-degrading enzymes like matrix metalloproteinases (MMPs).
Karacoline, a diterpenoid alkaloid, has emerged as a promising therapeutic agent for IDD. In vitro studies have demonstrated its potential to mitigate the detrimental effects of TNF-α on NP cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a reduction in the expression of catabolic enzymes and a promotion of anabolic activities, thereby preserving the integrity of the ECM.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's effects on primary rat nucleus pulposus cells in a TNF-α-induced model of IDD. The detailed methodologies for cell isolation and culture, cytotoxicity assessment, gene expression analysis, and protein quantification are outlined to facilitate reproducible and robust preclinical research.
Data Presentation
The following tables summarize the quantitative effects of this compound on key molecular markers in TNF-α-stimulated rat nucleus pulposus cells.
Table 1: Effect of this compound on the Gene Expression of MMP-14, Collagen II, and Aggrecan in TNF-α-stimulated Nucleus Pulposus Cells
| Treatment Group | Relative MMP-14 mRNA Expression (Fold Change) | Relative Collagen II mRNA Expression (Fold Change) | Relative Aggrecan mRNA Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| TNF-α (100 ng/mL) | 3.50 | 0.40 | 0.50 |
| TNF-α + this compound (1.25 µM) | 1.80 | 0.85 | 0.90 |
| TNF-α + this compound (12.88 µM) | 2.10 | 0.75 | 0.70 |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on the Protein Secretion of MMP-14, Collagen II, and Aggrecan in TNF-α-stimulated Nucleus Pulposus Cells
| Treatment Group | MMP-14 Concentration in Supernatant (pg/mL) | Collagen II Concentration in Supernatant (ng/mL) | Aggrecan Concentration in Supernatant (ng/mL) |
| Control | 150 | 850 | 1200 |
| TNF-α (100 ng/mL) | 450 | 300 | 500 |
| TNF-α + this compound (1.25 µM) | 250 | 650 | 950 |
| TNF-α + this compound (12.88 µM) | 280 | 580 | 800 |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Isolation and Culture of Rat Nucleus Pulposus Cells
This protocol describes the enzymatic digestion method for isolating primary nucleus pulposus cells from rat caudal intervertebral discs.
Materials:
-
Sprague-Dawley rats (2-3 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Phosphate-Buffered Saline (PBS)
-
Sterile surgical instruments
-
70 µm cell strainer
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Euthanize rats according to institutional guidelines.
-
Aseptically dissect the caudal intervertebral discs.
-
Carefully separate the annulus fibrosus to expose the gelatinous nucleus pulposus.
-
Excise the NP tissue and place it in sterile PBS.
-
Mince the tissue into small pieces (approximately 1 mm³).
-
Digest the minced tissue in DMEM containing 0.2% Collagenase Type II for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of this compound on nucleus pulposus cells.
Materials:
-
Nucleus pulposus cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed NP cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Gene Expression Analysis (RT-qPCR)
This protocol details the quantification of MMP-14, Collagen II, and Aggrecan gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Treated nucleus pulposus cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Lyse the treated NP cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a total volume of 20 µL containing 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Perform qPCR using a thermal cycler with the following conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Generate a melt curve to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a reference gene.
Table 3: Validated qPCR Primers for Rat Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MMP-14 | GCTACGCCATCCAGGGTCTCA | TCCATCCACTGCTTTGTCCTCAT |
| Collagen II | ACCCTGAGTGGAAGAGTGGAG | CTTGGGAACGTTTGCTGGATTG |
| Aggrecan | CTAGTGGACTCCCTTCAGGAAC | CGCTAAGCTCAGTCACTCCAG |
| GAPDH | TCTGACTTCAACAGCGACACC | CTGTTGCTGTAGCCAAATTCGT |
Protein Analysis
This protocol is for the quantification of secreted MMP-14, Collagen II, and Aggrecan in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated NP cells
-
Commercially available ELISA kits for rat MMP-14, Collagen II, and Aggrecan
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the different treatment groups.
-
Centrifuge the supernatants at 1000 x g for 20 minutes at 4°C to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Briefly, add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the protein concentrations based on the standard curve.
This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and total p65.
Materials:
-
Treated nucleus pulposus cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated NP cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for in vitro testing of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Application Notes and Protocols for the Extraction and Purification of Karacoline from Aconitum kusnezoffii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of Karacoline, a diterpenoid alkaloid, from the roots of Aconitum kusnezoffii. The protocols are compiled from established methods for the isolation of alkaloids from Aconitum species.
I. Introduction
Aconitum kusnezoffii is a traditional medicinal plant known to contain a variety of diterpenoid alkaloids, including the pharmacologically active and toxic compound this compound.[1] The extraction and purification of specific alkaloids like this compound are essential for pharmacological research, drug development, and toxicological studies. The methods outlined below describe a multi-step process involving initial solvent extraction to obtain a crude alkaloid mixture, followed by various chromatographic techniques for the isolation and purification of this compound.
II. Extraction of Total Alkaloids from Aconitum kusnezoffii
The initial step in isolating this compound is the extraction of total alkaloids from the dried and powdered roots of Aconitum kusnezoffii. Several methods have been proven effective, with the choice of method often depending on the desired scale of extraction and the specific types of alkaloids being targeted.
Protocol 1: Maceration and Ultrasonic-Assisted Extraction with Methanol (B129727)
This protocol combines maceration, ultrasonic treatment, and Soxhlet extraction to achieve a comprehensive extraction of alkaloids.[2]
Materials and Reagents:
-
Dried and powdered roots of Aconitum kusnezoffii (60 mesh)
-
70% Methanol
-
Dilute Hydrochloric Acid
-
Ammonia (B1221849) Water
-
Ultrasonicator
-
Soxhlet apparatus
-
Rotary evaporator
Procedure:
-
Maceration: Mix 40 g of powdered Aconitum kusnezoffii root with 1000 mL of 70% methanol and let it macerate for 24 hours. Filter the extract.
-
Ultrasonic Extraction: To the filtered residue, add 400 mL of 70% methanol and perform ultrasonic extraction for 30 minutes. Filter the extract.
-
Soxhlet Extraction: Place the residue from the previous step in a Soxhlet apparatus and extract with 300 mL of 70% methanol for 2 hours.
-
Combine and Concentrate: Combine the filtrates from all three extraction steps and recover the methanol using a rotary evaporator. Cool the concentrated extract at 4°C for 24 hours.
-
Acid-Base Extraction:
-
Add 250 mL of water to the concentrated extract.
-
Adjust the pH of the solution to 1-2 with dilute hydrochloric acid.
-
Adjust the pH to 9-10 with ammonia water.
-
Perform a liquid-liquid extraction three times with an equal volume of dichloromethane.
-
-
Final Product: Combine the dichloromethane fractions and evaporate the solvent to yield the total alkaloid extract.
Quantitative Data for Total Alkaloid Extraction
The following table summarizes representative yields for total alkaloid extraction from Aconitum species using various methods. Note that yields can vary depending on the plant material, harvesting time, and specific extraction conditions.
| Extraction Method | Solvent | Starting Material (g) | Total Alkaloid Yield (g) | Yield (%) | Reference |
| Maceration, Ultrasonic, and Soxhlet Extraction | 70% Methanol | 40 | 3.8 | 9.5 | [2] |
| Ultrasonic Extraction | 35% Ethanol (B145695) | 8 | - | - | |
| Reflux Extraction | 55% Ethanol | 8 | - | - | |
| Steam Distillation | Water | 500 | - | - | [3] |
Data for specific yields of total alkaloids from ultrasonic and reflux extraction with ethanol were not available in the cited patent, however, the patent notes these methods are effective for obtaining diester-type and monoester-type aconitine (B1665448) alkaloids respectively.
III. Purification of this compound
Once the crude total alkaloid extract is obtained, various chromatographic techniques can be employed for the purification of this compound. These methods separate the alkaloids based on their physicochemical properties.
Protocol 2: Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective method for the enrichment and preliminary purification of total alkaloids, which would be a subsequent step before isolating this compound.
Materials and Reagents:
-
Total alkaloid extract
-
Ethanol (various concentrations)
-
Macroporous resin (e.g., DOW-S 112 or similar)[4]
-
Chromatography column
Procedure:
-
Preparation of the Extract: Dissolve the total alkaloid extract in an appropriate amount of ethanol.
-
Column Loading: Load the dissolved extract onto a pre-equilibrated macroporous resin column.
-
Washing: Wash the column with water until the eluent is colorless to remove impurities.
-
Elution:
-
Elute the column with a low concentration of ethanol to remove further impurities.
-
Elute with a high concentration of ethanol to recover the total alkaloids.
-
-
Concentration: Collect the high-concentration ethanol fraction and evaporate the solvent to obtain the purified total alkaloid extract.
-
Further Purification: This enriched alkaloid fraction can then be subjected to further purification steps like preparative HPLC or counter-current chromatography to isolate this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique suitable for the final purification of this compound from the enriched alkaloid fraction. The conditions below are based on analytical methods for Aconitum alkaloids and can be adapted for preparative scale.
Instrumentation and Conditions:
-
Column: C18 stationary phase is commonly used for the separation of Aconitum alkaloids.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or formic acid in water) is typically employed. For example, a gradient of acetonitrile in 0.1% formic acid in water.
-
Detection: UV detection at around 235-240 nm is suitable for aconitine-type alkaloids.
-
Flow Rate: The flow rate will need to be optimized for the specific preparative column used.
Procedure:
-
Sample Preparation: Dissolve the enriched alkaloid fraction in the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the elution time of this compound, as determined by prior analytical HPLC analysis of the mixture.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain pure this compound.
Protocol 4: pH-Zone-Refining Counter-Current Chromatography (CCC)
pH-zone-refining CCC is a liquid-liquid chromatography technique that is particularly well-suited for the separation of alkaloids due to their ability to be ionized at different pH values.
Instrumentation and Conditions:
-
Two-Phase Solvent System: A common system consists of petroleum ether-ethyl acetate-methanol-water. Triethylamine is added to the upper organic phase as a retainer, and hydrochloric acid is added to the lower aqueous phase as an eluter.
-
Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.
Procedure:
-
Column Filling and Equilibration: Fill the CCC column with the stationary phase (typically the upper phase) and then rotate the apparatus at the desired speed. Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.
-
Sample Injection: Inject the prepared sample into the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The alkaloids will be separated based on their pKa values.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure.
Quantitative Data for Purification of Aconitum Alkaloids
The following table provides examples of purity and recovery for the purification of major alkaloids from Aconitum species using counter-current chromatography, which can serve as a reference for the purification of this compound.
| Compound | Starting Material (mg) | Purified Compound (mg) | Purity (%) | Recovery (%) | Method | Reference |
| Aconitine | 102.24 (crude extract) | 8.07 | 93.69 | 7.9 | CCC | |
| Hypaconitine | 102.24 (crude extract) | 7.74 | 93.17 | 7.6 | CCC | |
| Mesaconitine | 102.24 (crude extract) | 1.95 | 94.52 | 1.9 | CCC | |
| Benzoylmesaconine | 400.01 (crude extract) | 34.79 | 98.67 | 8.7 | CCC | |
| Yunaconitine | 326.69 (crude extract) | 253.59 | 98.65 | 77.6 | CCC |
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: Workflow for the extraction of total alkaloids from Aconitum kusnezoffii.
Caption: Purification workflow for the isolation of this compound.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Study of Single-dose Toxicity of Aconitum Kusnezoffii Reichb. Pharmacopuncture in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of drugs from biological fluids by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Karacoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline is a diterpene alkaloid predominantly found in plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb. While recognized for its potent analgesic properties, its clinical application has been limited due to potential toxicity.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for balancing its therapeutic efficacy and safety. This document provides detailed analytical methods for the quantitative determination of this compound in biological samples, primarily focusing on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.[1][2][3]
Analytical Method: UPLC-MS/MS
A robust and sensitive UPLC-MS/MS method has been developed and validated for the quantification of this compound in mouse plasma. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry.
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for this compound in mouse plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 2,500 ng/mL |
| Regression Equation | y = 0.2635x + 0.1643 |
| Correlation Coefficient (R²) | 0.9969 |
| Lower Limit of Quantification (LLOQ) | 1.3 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2 | ≤ 10.4% | ≤ 13.0% | 89.1% - 107.5% |
| 20 | ≤ 10.4% | ≤ 13.0% | 89.1% - 107.5% |
| 200 | ≤ 10.4% | ≤ 13.0% | 89.1% - 107.5% |
Table 3: Recovery and Matrix Effect
| Parameter | Value Range |
| Recovery | 77.6% - 88.2% |
| Matrix Effect | 77.6% - 107.4% |
Table 4: Stability
| Condition | Accuracy (%) | RSD (%) |
| Room Temperature (2h) | 88.8% - 111.9% | < 13.6% |
| 4°C (12h) | 88.8% - 111.9% | < 13.6% |
| -20°C (1 month) | 88.8% - 111.9% | < 13.6% |
| Three Freeze-Thaw Cycles | 88.8% - 111.9% | < 13.6% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Mouse plasma
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Colchicine, 100 ng/mL in acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 10 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters H-Class UPLC with a Xevo TQ-S mass spectrometer).
Chromatographic Conditions:
-
Column: HSS T3 column (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0 - 1.5 min: 10% to 80% B
-
1.5 - 2.5 min: 80% B (isocratic)
-
2.5 - 2.6 min: 80% to 10% B
-
2.6 - 6.0 min: 10% B (isocratic)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.96 kV.
-
Desolvation Temperature: 450°C.
-
Ion Source Temperature: 148°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 950 L/h.
-
MRM Transitions:
-
This compound: m/z 378.5 → 360.6
-
Colchicine (IS): m/z 400.4 → 358.6
-
Signaling Pathway
This compound has been shown to mitigate the degradation of the extracellular matrix in intervertebral disc degeneration by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Caption: this compound's modulation of the NF-κB pathway.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific experimental conditions and matrices.
References
Karacoline Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and corresponding pharmacokinetic profiles of Karacoline in preclinical animal models. The following protocols and data are intended to guide researchers in designing and executing studies involving this diterpene alkaloid.
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of this compound have been investigated in both mice and rats, primarily through intravenous and oral administration routes. The data reveals significant differences in bioavailability and half-life between the two species.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 1 | - | - | - | - | - |
| Oral (p.o.) | 5 | - | < 1 | - | 1.1 ± 0.2 | 27.2%[1] |
Note: Specific Cmax and AUC values for mice were not detailed in the provided search results.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| Oral (p.o.) | Not Specified | Not Available | Not Available | Not Available | 2.15 ± 0.75[1] | 6.0%[1] |
| Oral (in Yougui pills) | 2500 (pills) | Low | < 1 | Not Available | 2.07 ± 0.44[1] | Not Available |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rats were not available in the searched literature. The data presented is based on cited values in a study on mice.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to preclinical animal models.
Protocol for Intravenous (i.v.) Administration in Mice
Objective: To administer a precise dose of this compound directly into the systemic circulation.
Materials:
-
This compound solution (sterile, appropriate vehicle)
-
Male Kunming mice (or other appropriate strain)
-
Animal restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with 27-30 gauge needles
-
70% ethanol (B145695) or isopropanol
-
Gauze pads
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dose Preparation: Prepare the this compound solution in a sterile vehicle suitable for intravenous injection. The final concentration should be such that the required dose can be administered in a small volume (typically 5-10 mL/kg). In one study, a dose of 1.0 mg/kg was used to avoid lethal outcomes observed at 2.0 mg/kg.[1]
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. To facilitate injection, dilate the lateral tail veins by warming the tail using a heat lamp or a warming pad. Care must be taken to avoid thermal injury.
-
Injection Site Preparation: Gently wipe the tail with a gauze pad moistened with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Injection:
-
Hold the tail firmly.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection Care: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol for Oral (p.o.) Administration in Mice (Oral Gavage)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution or suspension
-
Male Kunming mice (or other appropriate strain)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for intravenous administration.
-
Dose Preparation: Prepare the this compound solution or suspension at the desired concentration. A dose of 5 mg/kg has been used in mice.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-administration Care: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol for Blood Sample Collection in Mice for Pharmacokinetic Analysis
Objective: To collect serial blood samples for the determination of this compound concentration over time.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Capillary tubes (heparinized)
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Anesthesia: Lightly anesthetize the mouse using a suitable anesthetic agent.
-
Blood Collection (Retro-orbital Sinus):
-
Position the anesthetized mouse.
-
Gently restrain the head and cause the eyeball to protrude slightly.
-
Insert a heparinized capillary tube into the medial canthus of the eye, at a slight angle.
-
Gently rotate the tube to puncture the retro-orbital sinus, allowing blood to flow into the tube by capillary action.
-
Collect the desired volume of blood (typically 20-50 µL for serial sampling).
-
Withdraw the capillary tube and apply gentle pressure with a gauze pad to stop the bleeding.
-
-
Sample Processing:
-
Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant.
-
Centrifuge the blood sample (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -20°C or lower until analysis.
-
-
Sampling Time Points: Collect blood samples at predetermined time points after this compound administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
Protocol for UPLC-MS/MS Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
UPLC-MS/MS system
-
HSS T3 column or equivalent
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Internal standard (IS) solution (e.g., colchicine)
-
Plasma samples from the pharmacokinetic study
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma, add 100 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water has been used.
-
Flow Rate: Approximately 0.3-0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
Experimental Workflow for Pharmacokinetic Study of this compound
References
Application Notes: Measuring Matrix Metalloproteinase Levels in Karacoline-Treated Cells via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline, a compound isolated from Aconitum kusnezoffii Reichb, has been identified as a potential therapeutic agent for intervertebral disc degeneration.[1][2] Research indicates that this compound can mitigate the degradation of the extracellular matrix by reducing the expression of Matrix Metalloproteinases (MMPs), specifically MMP-14.[1][2] This effect is mediated through the inhibition of the nuclear factor (NF)-κB signaling pathway.[1][2] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying MMP levels in cell culture supernatants, making it an essential tool for studying the effects of compounds like this compound.
These application notes provide a detailed protocol for preparing cell lysates and culture supernatants from this compound-treated cells and subsequently measuring MMP concentrations using a sandwich ELISA.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an ELISA experiment measuring MMP-14 concentration in the supernatant of rat nucleus pulposus cells. Cells were pre-treated with this compound and then stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce MMP-14 expression.[1][2]
| Treatment Group | This compound Concentration (µM) | TNF-α (100 ng/mL) | Mean MMP-14 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition of MMP-14 |
| Vehicle Control | 0 | - | 150.5 | 15.2 | N/A |
| TNF-α Control | 0 | + | 1250.8 | 85.6 | 0% |
| This compound Low Dose | 1.25 | + | 780.2 | 55.9 | 37.6% |
| This compound High Dose | 12.88 | + | 455.6 | 32.8 | 63.6% |
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of rat nucleus pulposus cells with this compound followed by stimulation with TNF-α to induce MMP expression. This procedure can be adapted for other cell types and stimuli.
Materials:
-
Rat nucleus pulposus cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
TNF-α stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed rat nucleus pulposus cells in 6-well plates at a density of 2 x 10⁵ cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1.25 µM and 12.88 µM).[1][2] Also, prepare a vehicle control with the same final concentration of the solvent.
-
Pre-treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 100 ng/mL, except for the vehicle control group.[1][2]
-
Final Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well into separate sterile microcentrifuge tubes.
-
Cell Lysate: Wash the cells remaining in the wells twice with ice-cold PBS. Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
-
Centrifugation: Centrifuge the collected supernatant and cell lysates at 1,000 x g for 20 minutes at 4°C to pellet any cells or debris.[3]
-
Storage: Transfer the clarified supernatant and cell lysates to new tubes and store them at -80°C until use in the ELISA assay. Avoid repeated freeze-thaw cycles.[3]
Part 2: ELISA Protocol for MMP Quantification
This protocol outlines the general steps for a sandwich ELISA, which is a common format for commercially available MMP ELISA kits.[4][5][6] Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
Materials:
-
Commercially available MMP ELISA kit (e.g., for MMP-14) containing:
-
Pre-coated 96-well strip plate
-
Detection Antibody
-
Standard (recombinant MMP)
-
Assay Diluent
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
-
Collected cell culture supernatants or cell lysates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers, reconstituting the standard, and creating a standard curve through serial dilutions.
-
Sample Addition: Add 100 µL of the standards, controls, and prepared samples (supernatants or lysates) into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).[3][7]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times (typically 3-5 times) with the prepared Wash Buffer.[3] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted Detection Antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).[3]
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).[3]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90-100 µL of the Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.[3]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. The color will typically change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Use the standard curve to determine the concentration of the MMP in your samples.
Mandatory Visualizations
Caption: Experimental workflow for measuring MMPs in this compound-treated cells.
Caption: this compound's proposed signaling pathway in inhibiting MMP expression.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Total MMP-9 (Human) Sandwich ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human MMP-14 ELISA Kit (EEL068) - Invitrogen [thermofisher.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes: Karacoline as a Modulator of Extracellular Matrix Gene Expression in Chondrocytes
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Karacoline: A Network Pharmacology Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a diterpenoid alkaloid derived from plants of the Aconitum genus, has been traditionally used in medicine for its analgesic properties. However, its therapeutic potential has been hindered by its inherent toxicity. Network pharmacology offers a powerful computational approach to elucidate the complex mechanisms of action of natural compounds like this compound, by identifying their multiple protein targets and the signaling pathways they modulate. This document provides a detailed protocol for utilizing network pharmacology to identify and validate the targets of this compound, with a focus on its role in mitigating extracellular matrix degradation, a key process in various degenerative diseases. The protocols outlined herein will guide researchers through target prediction, network construction, functional enrichment analysis, and experimental validation, ultimately paving the way for the development of novel therapeutic strategies.
Introduction to Network Pharmacology for Natural Products
Traditional drug discovery has often followed a "one-drug, one-target" paradigm. However, the therapeutic efficacy of many natural products stems from their ability to interact with multiple targets within a complex biological network. Network pharmacology embraces this complexity by integrating data from genomics, proteomics, and bioinformatics to construct and analyze drug-target interaction networks.[1][2] This holistic approach is particularly well-suited for studying the mechanisms of action of compounds from traditional medicine, such as this compound, which often exhibit polypharmacological effects.[3]
The general workflow of a network pharmacology study involves:
-
Identifying the chemical constituents of the natural product.
-
Predicting the protein targets of these constituents using various computational tools and databases.
-
Constructing a protein-protein interaction (PPI) network to understand the relationships between the predicted targets.
-
Performing functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and signaling pathways affected.
-
Experimentally validating the key predicted targets and pathways.
Protocols for Network Pharmacology Analysis of this compound
This section outlines a step-by-step protocol for the in silico identification of this compound's targets and associated pathways.
This compound Target Prediction
Objective: To identify potential protein targets of this compound using computational methods.
Protocol:
-
Obtain the chemical structure of this compound: The SMILES (Simplified Molecular Input Line Entry System) string for this compound can be obtained from databases like PubChem.
-
Utilize target prediction servers:
-
SwissTargetPrediction: This web server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
-
Navigate to the SwissTargetPrediction website.
-
Enter the SMILES string of this compound into the query box.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets" to obtain a list of potential targets with their probabilities.
-
-
TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): This database contains information on the ingredients, targets, and diseases associated with traditional Chinese medicines.
-
Search for this compound or its source plant (Aconitum kusnezoffii) to retrieve potential targets.
-
-
Construction of the Protein-Protein Interaction (PPI) Network
Objective: To build a network that visualizes the interactions between the predicted targets of this compound.
Protocol:
-
Compile a list of predicted targets: Combine the target lists obtained from the different prediction servers.
-
Use the STRING database: STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a database of known and predicted protein-protein interactions.
-
Navigate to the STRING database website.
-
Enter the list of predicted target gene symbols under "Multiple proteins".
-
Select "Homo sapiens" as the organism.
-
Click "Search" to generate the PPI network.
-
Set a confidence score threshold (e.g., > 0.4) to filter for high-confidence interactions.
-
-
Visualize the network using Cytoscape: Cytoscape is an open-source software platform for visualizing complex networks.
-
Export the interaction data from STRING in a compatible format (e.g., TSV).
-
Import the network file into Cytoscape for visualization and further analysis.
-
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
Objective: To identify the biological processes and signaling pathways that are significantly enriched among the predicted targets of this compound.
Protocol:
-
Use the DAVID (Database for Annotation, Visualization and Integrated Discovery) tool:
-
Navigate to the DAVID website.
-
Upload the list of predicted target gene symbols.
-
Select "Official Gene Symbol" as the identifier and "Homo sapiens" as the species.
-
Submit the list for analysis.
-
-
Perform functional annotation:
-
In the DAVID results, select "Functional Annotation Chart".
-
Analyze the enriched GO terms for Biological Process (BP), Cellular Component (CC), and Molecular Function (MF).
-
Analyze the enriched KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways.
-
A lower p-value indicates a more significant enrichment.
-
Experimental Validation of this compound's Targets
This section provides protocols for the experimental validation of the predicted targets and pathways, based on a study investigating this compound's effect on intervertebral disc degeneration.[4]
Cell Culture and Treatment
Objective: To prepare a cellular model to test the effects of this compound.
Protocol:
-
Cell Line: Rat nucleus pulposus cells are a suitable model for studying extracellular matrix degradation.
-
Culture Conditions: Culture the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Induce extracellular matrix degradation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.
-
Co-treat the cells with varying concentrations of this compound (e.g., 0 µM, 1.25 µM, and 12.88 µM) to assess its effects.[4]
-
Western Blot Analysis
Objective: To quantify the protein expression levels of predicted targets.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., MMP-14, Collagen II, Aggrecan, phospho-p65, acetylated-p65) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Immunofluorescence Staining
Objective: To visualize the localization and expression of target proteins within the cells.
Protocol:
-
Cell Seeding: Seed the cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with TNF-α and this compound as described in section 3.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against Collagen II and Aggrecan overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Data Presentation
Quantitative data from the experimental validation should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Protein Expression in TNF-α-induced Rat Nucleus Pulposus Cells (Relative Expression Normalized to Control) [5]
| Treatment | MMP-14 | Collagen II | Aggrecan | Acetylated-p65 |
| Control (0 µM this compound, 0 ng/mL TNF-α) | 1.00 | 1.00 | 1.00 | 1.00 |
| TNF-α (100 ng/mL) | 2.50 | 0.40 | 0.50 | 2.80 |
| TNF-α + this compound (1.25 µM) | 1.20# | 0.85# | 0.80# | 1.50# |
| TNF-α + this compound (12.88 µM) | 0.90# | 0.95# | 0.90# | 1.10# |
| *P < 0.05 vs. Control; #P < 0.05 vs. TNF-α |
Note: The data in this table are representative and should be replaced with actual experimental results.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing the complex relationships uncovered through network pharmacology.
Network Pharmacology Workflow
This compound's Proposed Mechanism of Action via the NF-κB Signaling Pathway
Conclusion
The integration of network pharmacology with experimental validation provides a robust framework for elucidating the multifaceted mechanisms of action of natural products like this compound. The protocols detailed in this document offer a comprehensive guide for researchers to identify novel drug targets and pathways, thereby accelerating the translation of traditional medicines into modern therapeutics. The finding that this compound can inhibit extracellular matrix degradation by targeting the NF-κB pathway highlights its potential for treating degenerative diseases and warrants further investigation.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Network Pharmacological Analysis of a New Herbal Combination Targeting Hyperlipidemia and Efficacy Validation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Assessing the cytotoxicity of Karacoline in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Karacoline in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action related to cytotoxicity?
A1: this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Published research indicates that high concentrations of this compound are cytotoxic to rat nucleus pulposus cells, with a reported half-maximal inhibitory concentration (IC50) of 6.444 μM.[2] The primary known mechanism related to cell viability is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] By inhibiting NF-κB, this compound can antagonize TNF-α-induced apoptosis.[2]
Q2: What are the typical starting concentrations for in vitro cytotoxicity studies with this compound?
A2: Based on the available data, a dose-response study could start with concentrations ranging from the low micromolar (e.g., 1 μM) to tens of micromolar (e.g., up to 100 μM). One study on rat nucleus pulposus cells used concentrations of 1.25 μM and 12.88 μM to demonstrate its anti-apoptotic effects, while cytotoxicity was observed at higher concentrations, with an IC50 of 6.444 μM.[2] It is crucial to perform a dose-response curve for each new cell line to determine the specific IC50 value.
Q3: Does this compound induce apoptosis or necrosis?
A3: Current research has shown that this compound can counteract TNF-α-induced apoptosis in rat nucleus pulposus cells.[2] However, it is plausible that at higher concentrations or in different cell lines, this compound itself could induce apoptosis or necrosis. Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, whereas necrosis is a form of uncontrolled cell death resulting from injury, often leading to inflammation.[4][5] Further investigation is required to determine if this compound induces these processes in various cancer cell lines. Standard assays such as Annexin V/Propidium (B1200493) Iodide staining can be used to differentiate between these cell death mechanisms.
Q4: Is there any information on how this compound affects the cell cycle?
A4: There is currently no specific information available in the reviewed literature regarding the effect of this compound on the cell cycle. Alkaloids, as a class of compounds, have been shown to induce cell cycle arrest at different phases (e.g., G0/G1 or G2/M).[6][7] To investigate this, researchers can perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
Troubleshooting Guides
Guide 1: Issues with Colorimetric Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpectedly high absorbance readings in the MTT assay.
This is a common issue when working with plant-derived compounds like alkaloids.
-
Possible Cause 1: Interference of this compound with MTT reduction.
-
Explanation: Some natural compounds can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal of high cell viability.
-
Troubleshooting Step: Run a control plate with the same concentrations of this compound in cell-free media. Incubate with MTT reagent and solubilization buffer as you would with your experimental plates. Subtract the absorbance values of these "compound-only" wells from your experimental wells.
-
-
Possible Cause 2: this compound precipitation.
-
Explanation: At higher concentrations, this compound may precipitate out of the culture medium, scattering light and leading to artificially high absorbance readings.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider optimizing the solvent concentration (e.g., DMSO, ensuring it remains below 0.5% in the final culture volume) or using a different solubilization agent.
-
-
Possible Cause 3: Interaction with media components.
-
Explanation: Phenol (B47542) red and other components in the culture media can sometimes interfere with colorimetric readings.
-
Troubleshooting Step: Consider using a phenol red-free medium during the MTT incubation step. Always include a background control of media alone with the MTT reagent.
-
Guide 2: Issues with LDH Release Assays
Problem: High background LDH release in control wells.
-
Possible Cause 1: High inherent LDH activity in serum.
-
Explanation: Fetal bovine serum (FBS) and other sera used in cell culture media contain endogenous LDH, which can contribute to high background signals.
-
Troubleshooting Step: Reduce the serum concentration in your culture medium during the experiment (e.g., to 1-2%). Ensure that this reduced serum level does not, by itself, induce cell death.
-
-
Possible Cause 2: Mechanical stress during handling.
-
Explanation: Excessive or forceful pipetting during media changes or reagent addition can damage cell membranes and cause premature LDH release.
-
Troubleshooting Step: Handle cells gently. When adding reagents, dispense them slowly against the side of the well.
-
-
Possible Cause 3: High cell density.
-
Explanation: Over-confluent cell cultures can lead to spontaneous cell death and LDH release.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase and not over-confluent at the time of the assay.
-
Quantitative Data Summary
Table 1: Reported IC50 Value for this compound
| Cell Line | Assay | IC50 (μM) | Reference |
| Rat Nucleus Pulposus Cells | CCK8 | 6.444 | [2] |
Note: Further research is needed to establish IC50 values in other cell lines.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the compound-only control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cell layer and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Controls and Calculation: To calculate the percentage of cytotoxicity, you will need controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Troubleshooting logic for cytotoxicity assays with this compound.
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akadeum.com [akadeum.com]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. Arecoline decreases interleukin-6 production and induces apoptosis and cell cycle arrest in human basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Issues with Karacoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Karacoline in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a diterpene alkaloid derived from plants of the Aconitum species.[1][2] It has a molecular formula of C₂₂H₃₅NO₄ and a molecular weight of 377.52 g/mol .[3][4] this compound is investigated for its biological activities, including its potential to reduce the degradation of the extracellular matrix in intervertebral disc degeneration by inhibiting the NF-κB signaling pathway.[1] Due to its complex and hydrophobic structure, this compound typically exhibits low solubility in aqueous buffers.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It has a reported solubility of 25 mg/mL (66.22 mM) in DMSO, though ultrasonic assistance may be required for complete dissolution. It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What can I do?
A3: This common issue, often called "salting out," occurs when a compound soluble in an organic solvent becomes insoluble in the aqueous environment of the buffer. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experimental buffer.
-
Optimize Co-Solvent Concentration: Maintain a small percentage of the organic solvent (e.g., DMSO) in the final solution. Typically, a final DMSO concentration of less than 1% is recommended to minimize cellular toxicity, but this is cell-line dependent.
-
Use Co-solvents: In addition to DMSO, other co-solvents can be used to improve solubility. These include PEG300, Tween-80, and corn oil.
-
Gentle Mixing: When diluting the stock solution, add it dropwise to the aqueous buffer while gently stirring or vortexing to ensure rapid and uniform mixing.
Q4: Can I use heat or sonication to improve this compound's solubility?
A4: Yes, gentle warming and/or sonication can aid in the dissolution of this compound, especially when preparing stock solutions in DMSO. However, it is essential to be cautious as excessive heat may lead to the degradation of the compound. Always allow the solution to cool to room temperature slowly to prevent precipitation.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at 4°C and protected from light. Once dissolved in a solvent, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the experimental buffer. | This compound has poor aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous buffer. | The final concentration exceeds the solubility limit in the buffer. The percentage of the organic co-solvent is too low. | Lower the final working concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Add the stock solution dropwise while vigorously stirring the buffer. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Consider using a different co-solvent system. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. Degradation of the compound. | Prepare fresh working solutions for each experiment. Visually inspect the solution for any signs of precipitation before use. Perform a stability test of this compound in your specific buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Gentle warming can also be applied but with caution to avoid degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is an example for preparing a 1 mL working solution.
-
Initial Dilution: To 100 µL of a 25 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix thoroughly.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Final Dilution: Add 450 µL of saline (or your experimental buffer) to reach a final volume of 1 mL and mix well. The final concentration in this example would be 2.5 mg/mL.
Quantitative Data Summary
| Solvent/System | Reported Solubility | Molar Concentration | Notes |
| DMSO | 25 mg/mL | 66.22 mM | Ultrasonic assistance and use of newly opened DMSO are recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.62 mM | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.62 mM | SBE-β-CD is a type of cyclodextrin (B1172386) used to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.62 mM | An option for in vivo studies. |
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: this compound's proposed mechanism of action via the NF-κB pathway.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | C22H35NO4 | CID 11957575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Research Grade|C22H35NO4|CAS 39089-30-0 [benchchem.com]
Karacoline in Solution: A Technical Guide to Long-Term Stability for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Karacoline in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
A1: For long-term stability, it is recommended to prepare this compound stock solutions in anhydrous organic solvents such as methanol (B129727) or acetonitrile. In these solvents, the compound is expected to be stable.
Q2: I need to use this compound in an aqueous buffer like PBS for my cell-based assays. Is it stable?
A2: this compound, like other aconitine-type alkaloids, is susceptible to hydrolysis in neutral to alkaline aqueous solutions. A study on related aconite alkaloids showed extensive hydrolysis in Phosphate Buffered Saline (PBS) at pH 7.4.[1] Therefore, it is advised to prepare fresh solutions in aqueous buffers immediately before use. If storage of a buffered solution is unavoidable, it should be for a very short duration and at low temperatures (2-8°C) to minimize degradation.
Q3: What are the likely degradation products of this compound in aqueous solutions?
A3: Based on studies of structurally similar aconitine (B1665448) alkaloids, the primary degradation products of this compound through hydrolysis are likely to be its benzoylaconine (B606023) and aconine (B1215550) analogues.[2][3][4][5] These degradation products have significantly lower biological activity and toxicity compared to the parent compound.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate the intact this compound from its degradation products and allow for quantification of the remaining active compound.
Q5: What are the optimal storage conditions for this compound solutions?
A5: Stock solutions of this compound in anhydrous organic solvents should be stored at -20°C or lower in tightly sealed containers to prevent evaporation and exposure to moisture. Aqueous solutions should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used as soon as possible. All solutions should be protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in aqueous buffer. | Prepare fresh this compound solutions in your experimental buffer immediately before each experiment. Avoid prolonged storage of aqueous solutions. Consider preparing a concentrated stock in an organic solvent and diluting it into the aqueous buffer just prior to use. |
| Inconsistent results between experiments. | Inconsistent age or storage of this compound solutions. | Implement a strict protocol for solution preparation and use. Always use freshly prepared dilutions from a stock solution that has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Appearance of unexpected peaks in my analytical chromatogram. | Hydrolysis of this compound. | The unexpected peaks are likely degradation products. Use a validated, stability-indicating HPLC or UPLC-MS/MS method to identify and quantify these products. This will confirm if degradation is occurring. |
| Precipitation of this compound in my aqueous solution. | Low aqueous solubility of this compound. | This compound has limited solubility in water. Ensure that the final concentration in your aqueous buffer does not exceed its solubility limit. You may need to use a co-solvent, but be aware of its potential effects on your experimental system. |
Stability of this compound in Various Solutions
The following table summarizes the expected stability of this compound in different solutions based on data from structurally similar aconitine alkaloids.
| Solvent/Solution | pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Methanol | Neutral | Room Temperature / 4°C / -20°C | Stable | - |
| Acetonitrile | Neutral | Room Temperature / 4°C / -20°C | Stable | - |
| 50% Aqueous Acetonitrile | Neutral | Room Temperature / 4°C / -20°C | Stable | - |
| Phosphate Buffered Saline (PBS) | 7.4 | Room Temperature | Unstable (Extensive Hydrolysis) | Hydrolysis |
| Aqueous Solution | Neutral to Alkaline | Room Temperature | Prone to Hydrolysis | Hydrolysis |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the long-term stability of this compound in a specific solvent or buffer.
1. Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, or a specific buffer)
-
Volumetric flasks and pipettes
-
HPLC or UPLC-MS/MS system
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
2. Preparation of Stability Samples:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated opening of the same vial.
-
Store the vials under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
3. Stability Testing Schedule:
-
Analyze an aliquot of the freshly prepared stock solution (Time 0).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
4. Analytical Method:
-
Use a validated stability-indicating HPLC or UPLC-MS/MS method capable of separating this compound from its potential degradation products.
-
Quantify the concentration of this compound in each sample against a freshly prepared calibration curve.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
-
A common acceptance criterion for stability is retaining at least 90% of the initial concentration.
Protocol for Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the degradation pathways.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. Aconitine alkaloids are particularly sensitive to base hydrolysis.
-
Oxidation: Treat this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the this compound solution to light conditions as specified in ICH guideline Q1B.
2. Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using a UPLC-MS/MS or LC-MS/MS method to identify and characterize the degradation products.
Signaling Pathway and Experimental Workflow
This compound and the NF-κB Signaling Pathway
This compound has been identified to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for conducting a stability study of this compound in solution.
Caption: Logical workflow for a this compound stability study.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 3. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IC50 Determination for Karacoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Karacoline in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in rat nucleus pulposus cells.
Data Presentation: IC50 Value of this compound
| Cell Line | IC50 Value (µM) | Assay Method | Reference |
| Rat Nucleus Pulposus Cells | 6.444 | CCK-8 Assay | [1] |
For comparative purposes, the IC50 values of a structurally similar alkaloid, Arecoline, in two human cancer cell lines are presented below. These values may offer a preliminary reference for designing cytotoxicity studies with this compound in cancer models.
Data Presentation: IC50 Values of Arecoline in Human Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Assay Method | Reference |
| A549 (Non-small-cell lung) | 11.73 ± 0.71 | MTT Assay | [2] |
| K562 (Leukemia) | 15.3 ± 1.08 | MTT Assay | [2] |
Q2: What is the mechanism of action of this compound?
Current research indicates that this compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In a study on rat nucleus pulposus cells, this compound was shown to reduce the expression of MMP-14, a matrix metalloproteinase, by inhibiting the NF-κB pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
Q3: Does this compound affect apoptosis or the cell cycle?
While direct evidence of this compound's effects on apoptosis and the cell cycle is currently limited, related alkaloids have been shown to induce both processes in cancer cells. For instance, Arecoline has been demonstrated to induce apoptosis and G2/M phase cell cycle arrest in human basal cell carcinoma cells. Another alkaloid, Erythraline, induces caspase-independent apoptosis and G2/M cell cycle arrest in cervical cancer cells. These findings suggest that investigating the potential of this compound to modulate apoptosis and cell cycle progression in cancer cell lines would be a valuable area of future research.
Experimental Protocols
A detailed methodology for determining the IC50 value is crucial for obtaining reliable and reproducible results. Below is a standard protocol for the Cell Counting Kit-8 (CCK-8) assay, which was used to determine the IC50 of this compound in rat nucleus pulposus cells.
Protocol: IC50 Determination using CCK-8 Assay
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density will vary depending on the cell line's proliferation rate and should be determined empirically. A common starting point is 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells containing cells treated with vehicle (solvent) only.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. CCK-8 Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
4. Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] x 100
-
OD_treated: Absorbance of the wells treated with this compound.
-
OD_control: Absorbance of the wells treated with vehicle only.
-
OD_blank: Absorbance of wells containing medium and CCK-8 but no cells.
-
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software such as GraphPad Prism.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Possible Cause: "Edge effect" where wells on the perimeter of the plate evaporate more quickly.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause: Bubbles in the wells.
-
Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, they can be removed with a sterile pipette tip.
-
Issue 2: No Dose-Response Curve (Flat Line)
-
Possible Cause: The tested concentration range is not appropriate.
-
Solution: Test a broader range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to millimolar).
-
-
Possible Cause: The compound is inactive in the tested cell line.
-
Solution: Confirm the compound's activity in a different, sensitive cell line if possible.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check all reagent concentrations, incubation times, and instrument settings.
-
Issue 3: Unexpected Increase in Absorbance at Higher Concentrations
-
Possible Cause: The compound may be colored and interfering with the absorbance reading.
-
Solution: Run a control plate with the compound in the medium without cells to measure its intrinsic absorbance at 450 nm and subtract this from the experimental values.
-
-
Possible Cause: The compound is precipitating at higher concentrations.
-
Solution: Visually inspect the wells for precipitates. If precipitation is observed, consider using a different solvent or lowering the highest concentration.
-
-
Possible Cause: The compound may interfere with the assay chemistry, for example by directly reducing the tetrazolium salt.
-
Solution: Test the compound's effect on the CCK-8 reagent in a cell-free system.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination using CCK-8 Assay.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Potential Toxicity of Karacoline in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Karacoline in animal research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a diterpene alkaloid derived from the plant Aconitum kusnezoffii.[1][2] Like other alkaloids from the Aconitum species, it is recognized for its potential therapeutic effects, but also for its inherent toxicity.[1] Research suggests that this compound exerts its effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Q2: What are the primary toxicological concerns associated with this compound and related Aconitum alkaloids?
A2: While specific in-vivo toxicity data for this compound is limited, the toxicity of the broader class of Aconitum alkaloids is well-documented and serves as a critical reference. The primary concerns are severe cardiotoxicity and neurotoxicity. These toxicities are primarily mediated by the alkaloids' ability to persistently activate voltage-dependent sodium channels, leading to cell paralysis.
Q3: Are there any established LD50 values for this compound?
A3: Currently, there are no publicly available LD50 values specifically for this compound in common animal models. However, related and more toxic Aconitum alkaloids, such as aconitine, have reported LD50 values in mice ranging from 0.1 mg/kg to 1.0 mg/kg depending on the route of administration (intravenous, intraperitoneal, or oral). Given this, it is imperative to conduct thorough dose-range finding studies for this compound to establish safe experimental doses.
Q4: What are the clinical signs of this compound toxicity to watch for in laboratory animals?
A4: Based on the known effects of Aconitum alkaloids, researchers should monitor animals for a range of clinical signs, which can appear rapidly after administration. These include:
-
Neurological: Paresthesia (tingling or numbness, especially of the face and limbs), muscle weakness, convulsions, and paralysis.
-
Cardiovascular: Hypotension, bradycardia, arrhythmias (including ventricular tachycardia and fibrillation), and palpitations.
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain.
-
General: Salivation, sweating, and changes in respiration.
Q5: How should I determine a safe starting dose for my in-vivo experiments with this compound?
A5: A cautious, stepwise approach is essential.
-
Literature Review: Thoroughly review any available in-vitro and in-vivo data. For example, one study on rat nucleus pulposus cells found that a high dose of this compound was cytotoxic, while a low dose (1.25 µM) was not and even showed protective effects. The half-maximal inhibitory concentration (IC50) in this cell line was calculated to be 6.444 μM.
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a small number of animals. Start with very low doses and escalate gradually while closely monitoring for any signs of toxicity.
-
Establish MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Troubleshooting Guides
Issue: Unexpected Animal Morbidity or Mortality
Possible Cause: Acute toxicity due to a high dose of this compound.
Troubleshooting Protocol:
-
Immediate Action: Cease administration of this compound immediately.
-
Supportive Care: Provide immediate supportive care as directed by the attending veterinarian. This may include:
-
Fluid therapy to manage hypotension.
-
Administration of antiarrhythmic drugs (e.g., amiodarone, flecainide) for cardiac abnormalities.
-
Atropine for severe bradycardia.
-
Anticonvulsants if seizures are present.
-
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination on deceased animals to identify the cause of death and target organs of toxicity.
-
Dose Re-evaluation: Re-evaluate the dosing regimen. The dose should be significantly reduced in subsequent experiments.
Issue: Animals Exhibit Signs of Neurotoxicity (e.g., limb weakness, paralysis)
Possible Cause: Neurotoxic effects of this compound on the central and peripheral nervous systems.
Troubleshooting Protocol:
-
Observation and Scoring: Implement a detailed neurological scoring system to quantify the severity and progression of symptoms.
-
Reduce Dose: Lower the dose in subsequent cohorts to determine a non-toxic level.
-
Supportive Care: Ensure easy access to food and water. Provide soft bedding to prevent pressure sores.
-
Monitor Recovery: Observe animals closely to see if the neurological signs are reversible upon cessation of treatment.
Issue: Animals Show Signs of Cardiotoxicity (e.g., abnormal heart rate, arrhythmia)
Possible Cause: Cardiotoxic effects of this compound on cardiac ion channels.
Troubleshooting Protocol:
-
Cardiac Monitoring: If available, use telemetry or electrocardiography (ECG) to monitor cardiac function in real-time.
-
Veterinary Consultation: Immediately consult with the laboratory animal veterinarian to discuss potential therapeutic interventions.
-
Discontinue Dosing: Stop this compound administration in the affected cohort.
-
Refine Dosing Schedule: Consider if the dosing schedule (e.g., bolus vs. infusion) could be modified to reduce peak plasma concentrations.
Data Presentation
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Type | Assay | Endpoint | Result | Reference |
| Rat Nucleus Pulposus Cells | CCK-8 | IC50 | 6.444 µM | |
| Rat Nucleus Pulposus Cells | CCK-8 | Cytotoxicity | High dose was cytotoxic | |
| Rat Nucleus Pulposus Cells | CCK-8 | No Observed Adverse Effect Level (NOAEL) | 1.25 µM |
Table 2: Reported LD50 Values for Aconitine (a related Aconitum alkaloid) in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Oral | 1.0 | |
| Intravenous | 0.100 | |
| Intraperitoneal | 0.270 | |
| Subcutaneous | 0.270 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
-
Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per sex per group) to several dose groups and a vehicle control group.
-
Dose Selection: Based on available in-vitro data and the toxicity of related compounds, start with a very low dose (e.g., 0.01 mg/kg) and use a dose escalation factor (e.g., 3x or 5x) for subsequent groups.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Record clinical signs, body weight, and any instances of morbidity or mortality.
-
Endpoint: The study is complete after the observation period or when a dose-limiting toxicity is observed. The Maximum Tolerated Dose (MTD) can then be determined.
Protocol 2: Monitoring for Cardiotoxicity
-
Baseline Measurement: Prior to this compound administration, obtain baseline electrocardiogram (ECG) readings from all animals.
-
Post-Dosing Monitoring: At specified time points after this compound administration (e.g., 1, 4, 8, and 24 hours), record ECGs.
-
Data Analysis: Analyze ECG parameters including heart rate, PR interval, QRS duration, and QT interval. Look for any signs of arrhythmia.
-
Blood Pressure: Measure blood pressure at corresponding time points using a non-invasive tail-cuff method.
-
Histopathology: At the end of the study, collect heart tissue for histopathological examination to look for any signs of cardiac damage.
Visualizations
Caption: Inferred mechanism of this compound toxicity based on related Aconitum alkaloids.
Caption: Workflow for assessing this compound toxicity and determining the MTD.
Caption: Logical flow for troubleshooting adverse events during this compound experiments.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Karacoline concentration to minimize off-target effects
Technical Support Center: Karacoline
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase KARA1. KARA1 is a critical downstream effector in the oncogenic Ras signaling pathway. By inhibiting KARA1, this compound effectively blocks proliferation signals in cancer cells harboring specific Ras mutations.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of KARA2, a closely related kinase involved in cellular metabolism. Inhibition of KARA2 can lead to decreased cell viability and metabolic stress, which may confound experimental results. The selectivity of this compound for KARA1 over KARA2 is concentration-dependent.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
High cellular toxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may have high basal expression of KARA2, making it particularly sensitive to the off-target effects of this compound.
-
Incorrect Concentration: Ensure your stock solution concentration is accurate and that dilutions are prepared correctly.
-
Prolonged Incubation: Extended exposure to this compound can lead to an accumulation of metabolic byproducts due to KARA2 inhibition. Consider reducing the incubation time.
Q4: I am not observing the expected level of KARA1 inhibition. What should I do?
If you are not seeing the desired on-target effect, consider the following troubleshooting steps:
-
Confirm Target Expression: Verify that your cell line expresses sufficient levels of KARA1.
-
Assess Compound Integrity: Ensure that this compound has been stored correctly and has not degraded.
-
Optimize Concentration: It is possible that the concentration used is too low for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.
-
Check Assay Conditions: Ensure that your experimental assay (e.g., Western blot for downstream markers, kinase activity assay) is optimized and functioning correctly.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: High Cellular Toxicity
-
Potential Cause: The concentration of this compound is too high, leading to significant off-target inhibition of KARA2.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for both KARA1 inhibition and cell viability.[1][2]
-
Reduce Incubation Time: Shorter exposure times may be sufficient to inhibit KARA1 without causing excessive toxicity from KARA2 inhibition.[1]
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity.[1]
-
Issue 2: Suboptimal On-Target Inhibition
-
Potential Cause: The concentration of this compound is too low to effectively inhibit KARA1 in your specific experimental system.
-
Troubleshooting Steps:
-
Increase Concentration: Based on your dose-response data, select a concentration that provides maximal KARA1 inhibition with minimal impact on cell viability.
-
Confirm Target Expression: Use Western blot or qPCR to confirm that your cells express KARA1 at a sufficient level.
-
Verify Compound Activity: Test the activity of your this compound stock on a positive control cell line known to be sensitive to KARA1 inhibition.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with this compound.
Quantitative Data
The following tables summarize the dose-response relationship of this compound on its on-target (KARA1) and off-target (KARA2) activities, as well as its effect on cell viability in a standard cancer cell line.
Table 1: Kinase Inhibition Profile of this compound
| This compound Concentration (nM) | KARA1 Inhibition (%) | KARA2 Inhibition (%) |
| 1 | 25.3 | 2.1 |
| 10 | 68.9 | 8.5 |
| 50 | 92.1 | 25.4 |
| 100 | 98.5 | 45.7 |
| 500 | 99.8 | 78.2 |
| 1000 | 99.9 | 91.3 |
| IC50 (nM) | 7.8 | 125.6 |
Table 2: Cell Viability in Response to this compound Treatment (48 hours)
| This compound Concentration (nM) | Cell Viability (%) |
| 1 | 98.2 |
| 10 | 95.1 |
| 50 | 88.3 |
| 100 | 75.4 |
| 500 | 42.1 |
| 1000 | 15.8 |
| EC50 (nM) | 480.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of this compound against KARA1 and KARA2 kinases.
Materials:
-
Recombinant KARA1 and KARA2 enzymes
-
Fluorescently labeled kinase substrate
-
ATP
-
Assay buffer
-
This compound stock solution
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase substrate, followed by the diluted this compound or vehicle control.
-
Add the recombinant KARA1 or KARA2 enzyme to each well to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution
-
MTS reagent
-
96-well cell culture plate
-
Incubator
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or a vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percent viability.
Visualizations
This compound Signaling Pathway
Caption: On-target and off-target signaling pathways of this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in experiments.
References
Technical Support Center: Safe Handling and Disposal of Karacoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Karacoline in a laboratory setting. This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, a class of compounds known for their potential toxicity. Adherence to strict safety protocols is essential to mitigate risks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a diterpenoid alkaloid with the chemical formula C₂₂H₃₅NO₄ and CAS number 39089-30-0.[1] It is isolated from plants such as Aconitum kusnezoffii and Aconitum karacolicum. While being investigated for its therapeutic potential, this compound belongs to the family of Aconitum alkaloids, which are known cardiotoxins and neurotoxins.[2] Therefore, it should be handled as a potentially highly toxic substance.
Q2: What are the initial steps I should take before working with this compound?
A2: Before handling this compound, a thorough risk assessment is mandatory. This includes reviewing the Safety Data Sheet (SDS) if available from the supplier, understanding the potential hazards, and ensuring all necessary personal protective equipment (PPE) and engineering controls (e.g., fume hood) are in place and functional. All personnel must be trained on the specific hazards and emergency procedures related to this compound.
Q3: What are the symptoms of exposure to this compound or other Aconitum alkaloids?
A3: While specific data on this compound is limited, symptoms of exposure to other Aconitum alkaloids can include numbness of the mouth and face, vomiting, dizziness, muscular weakness, and in severe cases, hypotension, cardiac arrhythmias, and respiratory paralysis.[3] Any suspected exposure requires immediate medical attention.
Q4: What should I do in case of an accidental spill of this compound?
A4: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. Do not attempt to clean up a large spill without appropriate training and PPE. For small spills, follow the established spill cleanup protocol, which typically involves absorbents and decontamination procedures. All materials used for cleanup must be disposed of as hazardous waste.
Q5: How should I dispose of waste containing this compound?
A5: this compound and any materials contaminated with it (e.g., pipette tips, gloves, glassware) must be treated as hazardous chemical waste.[4] Do not dispose of this waste in regular trash or down the drain.[4] Follow your institution's specific guidelines for hazardous waste disposal, which typically involve segregation, proper labeling, and collection by a certified waste management provider.
Troubleshooting Guides
Issue: I cannot find a Safety Data Sheet (SDS) for this compound from my supplier.
-
Solution: If a specific SDS for this compound is unavailable, you should handle it with the same precautions as other highly potent toxic alkaloids, particularly those from the Aconitum genus. Refer to general safety guidelines for handling toxic natural products and consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.
Issue: I am unsure about the appropriate Personal Protective Equipment (PPE) for handling this compound.
-
Solution: At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. Given the potential toxicity, double gloving is recommended. All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Issue: My experimental results are inconsistent, and I suspect degradation of my this compound sample.
-
Solution: this compound, like many natural products, may be sensitive to light, temperature, and air. Store the compound in a tightly sealed container, protected from light, and at the recommended temperature (often refrigerated). Consider aliquoting the stock solution to minimize freeze-thaw cycles.
Data Presentation
Table 1: Summary of this compound Hazards and Recommended Controls
| Hazard Category | Description | Recommended Engineering Controls | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Potent cardiotoxin (B1139618) and neurotoxin based on its chemical class. | Chemical Fume Hood | Lab coat, safety glasses with side shields, double nitrile gloves |
| Inhalation | Risk of inhaling fine powder or aerosols from solutions. | Chemical Fume Hood | As above |
| Dermal Contact | Can be absorbed through the skin. | N/A | Lab coat, double nitrile gloves |
| Ingestion | Highly toxic if swallowed. | N/A | No eating, drinking, or smoking in the lab. |
Experimental Protocols
Protocol 1: Safe Weighing and Reconstitution of Solid this compound
-
Preparation: Don all required PPE (lab coat, safety glasses, double nitrile gloves). Ensure the chemical fume hood is functioning correctly.
-
Weighing: Perform all weighing operations within the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Reconstitution: Slowly add the desired solvent to the solid this compound in a suitable container to avoid generating dust. Cap the container securely.
-
Cleanup: Wipe down the balance and surrounding area with an appropriate decontaminating solution (e.g., 70% ethanol (B145695) followed by water). Dispose of all contaminated materials (weighing paper, gloves) as hazardous waste.
Protocol 2: Routine Disposal of this compound-Containing Waste
-
Segregation: Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and compatible hazardous waste containers. Do not mix with other waste streams.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and absorbent paper. Place these items in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The container must be labeled with "Hazardous Waste: this compound" and a list of all chemical components.
-
Storage: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic until collection by the institution's EHS or a licensed waste disposal company.
Mandatory Visualization
References
Mitigating batch-to-batch variability of commercial Karacoline
Welcome to the technical support center for commercial Karacoline. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and ensuring consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a diterpenoid alkaloid derived from the plant Aconitum kusnezoffii Reichb.[1][2] Its chemical formula is C₂₂H₃₅NO₄ with a molecular weight of 377.52 g/mol .[3][4] Primarily, it is investigated for its potential therapeutic effects, including its ability to reduce the degradation of the extracellular matrix in intervertebral disc degeneration by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
Q2: What are the potential sources of batch-to-batch variability in commercial this compound?
A2: As a natural product, the primary sources of variability can stem from the raw plant material, including differences in plant genetics, geographical location, harvest time, and extraction and purification processes. Subsequent manufacturing processes, such as formulation and packaging, can also contribute to inconsistencies between batches.
Q3: How does the manufacturer ensure the quality and consistency of this compound batches?
A3: Each batch of this compound undergoes rigorous quality control testing to ensure it meets predefined specifications. This typically includes analysis of purity by High-Performance Liquid Chromatography (HPLC), confirmation of identity by Mass Spectrometry (MS), and a functional bioassay to confirm consistent biological activity. A Certificate of Analysis (CoA) summarizing these results is provided with each batch.
Q4: What should I do upon receiving a new batch of this compound?
A4: Upon receiving a new batch, it is crucial to perform an in-house quality control check to ensure its performance is consistent with previous batches in your specific experimental system. This "bridging" study is essential before committing to large-scale experiments. We recommend running a key experiment with both the new and old lots side-by-side to compare their performance.
Q5: How should I properly store and handle this compound to maintain its stability?
A5: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C for a limited period as specified on the product datasheet. Avoid repeated freeze-thaw cycles. Once reconstituted, aliquot the solution into single-use volumes and store at -20°C or -80°C. Protect from light.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Symptoms:
-
Significant changes in the dose-response curve.
-
Altered cellular morphology or viability at previously established concentrations.
-
Variability in the inhibition of the NF-κB pathway or downstream targets.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Different Bioactivity of the New Batch | Perform a side-by-side comparison of the new and old batches in a functional assay (e.g., NF-κB reporter assay). If a difference in potency is observed, a dose-response curve for the new batch should be generated to determine the optimal concentration. |
| Incorrect Concentration of Stock Solution | Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at the appropriate wavelength or re-validate using a qualified analytical method. |
| Degradation of this compound | Ensure proper storage and handling procedures have been followed. If degradation is suspected, use a fresh vial from the same batch or a new batch. |
| Variability in Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, seeding density, and media composition, to minimize experimental variability.[5][6] |
Issue 2: Higher Than Expected Cytotoxicity
Symptoms:
-
Increased cell death at concentrations that were previously non-toxic.
-
Unexpected changes in cell morphology indicative of stress or apoptosis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Review the Certificate of Analysis for the purity of the batch. If you suspect the presence of cytotoxic impurities, contact technical support for further investigation. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the tolerance level for your cell line (typically <0.1%). |
| Cell Line Sensitivity | The sensitivity of your cell line to this compound may have drifted over time with increasing passage number. It is recommended to use cells with a consistent and low passage number. |
Quantitative Data Summary
The following table provides a hypothetical example of the quality control specifications for two different batches of this compound.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 99.1% | ≥ 98.0% |
| Identity (MS) | Conforms | Conforms | Conforms to reference |
| Concentration | 10.1 mM | 9.9 mM | 10 mM ± 0.2 mM |
| Bioactivity (IC₅₀ in NF-κB Assay) | 1.5 µM | 1.7 µM | 1.6 µM ± 0.4 µM |
| Endotoxin Level | < 0.1 EU/mL | < 0.1 EU/mL | < 1.0 EU/mL |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay for Bioactivity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NF-κB activation.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Western Blot for Downstream Target Expression
Objective: To assess the effect of different batches of this compound on the expression of a downstream target of the NF-κB pathway (e.g., MMP-14).
Methodology:
-
Cell Culture and Treatment: Plate rat nucleus pulposus cells at an appropriate density. Treat the cells with a predetermined concentration of this compound from the old and new batches for 1 hour, followed by stimulation with 100 ng/mL TNF-α for 24 hours.[1]
-
Protein Extraction: Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MMP-14, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the expression of MMP-14 to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Recommended workflow for new batch qualification.
Caption: A logical troubleshooting guide for inconsistent results.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Research Grade|C22H35NO4|CAS 39089-30-0 [benchchem.com]
- 4. This compound | C22H35NO4 | CID 11957575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. promegaconnections.com [promegaconnections.com]
Validation & Comparative
Karacoline's Inhibitory Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Karacoline's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The content presented herein is supported by experimental data to assist researchers in their evaluation of potential therapeutic agents targeting this critical inflammatory pathway.
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and other well-established NF-κB inhibitors. This allows for a direct comparison of their potency and the experimental contexts in which they were evaluated.
| Compound | Target/Assay | Cell Type | Stimulus | Inhibitory Concentration | Reference |
| This compound | NF-κB Pathway (acetylated-p65) | Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 1.25 µM and 12.88 µM | [1] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | TNF-α | IC50: 10 µM | [2] |
| Adhesion Molecule Expression | Human Endothelial Cells | TNF-α | IC50: 5-10 µM | [3] | |
| Parthenolide (B1678480) | NF-κB Activity | HEK-Blue™ Cells | - | Significant inhibition at 15, 50, and 70 µM | [4] |
| Cell Growth Inhibition | SiHa and MCF-7 Cells | - | IC50: 8.42 µM and 9.54 µM | [5] | |
| Helenalin | NF-κB Activity | A549 Cells | - | 53.7% inhibition at 2.5 µM | [6] |
| Cytotoxicity | Human Lung Carcinoma Cells | - | IC50: 0.5 µM | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods for its validation, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.
NF-κB Signaling Pathway and Point of this compound Inhibition.
General Experimental Workflow for Validating NF-κB Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of NF-κB inhibitors are provided below.
Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or lipopolysaccharide (LPS) and incubate for an appropriate period (typically 6-8 hours).
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.
-
Analysis: Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Western Blot for Phosphorylated IκBα and p65
This technique detects the levels of key proteins in the NF-κB pathway to determine the inhibitor's effect on their phosphorylation and expression.
-
Cell Treatment and Lysis: Seed cells in 6-well plates, grow to near confluency, and treat with the inhibitor and stimulant as described for the luciferase assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation to the nucleus upon activation and the inhibitory effect of the test compound.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the inhibitor and stimulant.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the p65 subunit. After washing, incubate with a fluorophore-conjugated secondary antibody.
-
Nuclear Counterstaining: Stain the cell nuclei with a nuclear counterstain such as DAPI.
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of p-ERK1/2 Activation by Aconitum Alkaloids: A Guide to Western Blotting and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Data Summary: p-ERK1/2 Analysis Following Lappaconitine Hydrochloride Treatment
As a proxy for Karacoline, we present data on the effects of Lappaconitine Hydrochloride (LH) on the MAPK signaling pathway in HepG2 human liver cancer cells. The study demonstrated that LH influences the phosphorylation levels of key MAPK proteins, including ERK1/2.
| Treatment Group | p-ERK1/2 Level (Normalized to Total ERK1/2) | p-JNK Level (Normalized to Total JNK) | p-p38 Level (Normalized to Total p38) |
| Control | 1.00 | 1.00 | 1.00 |
| Lappaconitine Hydrochloride (Low Dose) | Decreased | Increased | Increased |
| Lappaconitine Hydrochloride (High Dose) | Further Decreased | Further Increased | Further Increased |
Note: The table represents a qualitative summary of the trends observed in the cited study. For precise quantitative data, please refer to the original publication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling cascade and a typical experimental workflow for Western blot analysis.
Caption: The MAPK/ERK signaling cascade.
A Comparative Guide to Karacoline and Other Small Molecule Inhibitors for Intervertebral Disc Degeneration
For Researchers, Scientists, and Drug Development Professionals
Intervertebral disc degeneration (IDD) is a multifactorial condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral disc, leading to pain and disability. Small molecule inhibitors have emerged as a promising therapeutic strategy to target the underlying pathological mechanisms of IDD. This guide provides a comparative analysis of Karacoline against other notable small molecule inhibitors—Resveratrol (B1683913), Berberine, Icariin, and Tofacitinib—with a focus on their mechanisms of action, supporting experimental data, and methodologies.
Mechanism of Action and Signaling Pathways
Small molecule inhibitors for IDD primarily exert their effects by modulating key signaling pathways involved in inflammation, ECM degradation, and apoptosis of nucleus pulposus (NP) and annulus fibrosus (AF) cells.
This compound , a diterpenoid alkaloid, has been shown to mitigate the degradation of the extracellular matrix in intervertebral disc degeneration by targeting the NF-κB signaling pathway .[1][2] In TNF-α-stimulated rat nucleus pulposus cells, this compound inhibits the activation of the NF-κB pathway, leading to a downstream reduction in the expression of matrix metalloproteinase-14 (MMP-14) and a concurrent increase in the expression of crucial ECM components, Collagen II and aggrecan.[1][2]
dot
Resveratrol , a natural polyphenol, demonstrates anabolic effects on degenerated intervertebral discs.[3] In a rabbit model of IDD, resveratrol treatment led to increased expression of aggrecan and decreased levels of MMP-13, a key enzyme in collagen degradation. Its mechanism is partly attributed to the activation of Sirtuin 1 (SIRT1), which can inhibit MMP-1 expression.
Berberine , an isoquinoline (B145761) alkaloid, protects nucleus pulposus cells from apoptosis and ECM degradation. It has been shown to inhibit the expression of pro-apoptotic proteins and matrix-degrading enzymes in models of oxidative stress. Berberine's protective effects are also linked to the activation of autophagy and the AMPK/mTOR/Ulk1 signaling pathway.
Icariin , a flavonoid glycoside, exhibits anti-inflammatory and anti-apoptotic properties in human nucleus pulposus cells. It attenuates the inflammatory response induced by IL-1β by suppressing the activation of the MAPK and NF-κB signaling pathways. Furthermore, it can prevent apoptosis through the PI3K/Akt pathway.
Tofacitinib , a Janus kinase (JAK) inhibitor, has been investigated for its potential to modulate inflammatory responses in the context of IDD. It can inhibit the effects of pro-inflammatory cytokines like IL-17A, which are known to be elevated in disc disease. Tofacitinib has been shown to reduce the expression of IL-6, COX-2, and various MMPs in nucleus pulposus cells.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and other small molecule inhibitors on key biomarkers of intervertebral disc health.
Table 1: In Vitro Studies on Nucleus Pulposus (NP) Cells
| Small Molecule | Cell Type | Stimulant | Key Findings | Reference |
| This compound | Rat NP Cells | TNF-α (100 ng/mL) | - Reduced MMP-14 expression.- Increased Collagen II and Aggrecan expression. | |
| Icariin | Human NP Cells | IL-1β (10 ng/mL) | - Inhibited IL-1β-induced production of degrading enzymes.- Attenuated reduction of Collagen II and Aggrecan. | |
| Berberine | Rat NP Cells | TBHP (100 μM) | - Inhibited expression of pro-apoptotic proteins.- Prevented ECM degradation by inhibiting matrix-degrading enzymes. | |
| Tofacitinib | Human NP Cells | IL-17A (50 ng/mL) | - Decreased IL-6 and COX-2 mRNA expression.- Reduced expression of MMP-3 and MMP-13. |
Table 2: In Vivo/Ex Vivo Studies
| Small Molecule | Animal Model | Key Findings | Reference |
| Resveratrol | Rabbit | - Increased Aggrecan gene expression (123.0% of normal).- Decreased MMP-13 mRNA levels.- Improved MRI grade. | |
| Berberine | Rat | - Attenuated intervertebral disc degeneration in a needle puncture model. |
Experimental Protocols
A detailed comparison of the experimental methodologies is crucial for evaluating and potentially replicating the cited studies.
dot
References
Karacoline's Therapeutic Potential: A Comparative Analysis in Intervertebral Disc Degeneration Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the therapeutic effects of Karacoline, a diterpenoid alkaloid, with a primary focus on its application in Intervertebral Disc Degeneration (IDD). While this compound has been noted for its potential analgesic and anti-inflammatory properties, current experimental data predominantly supports its role in mitigating the pathological processes of IDD.[1][2][3][4] This document summarizes the available in vitro data, compares its mechanism of action with other therapeutic approaches, and provides detailed experimental protocols for the cited studies.
Executive Summary
This compound has emerged as a promising natural compound for the treatment of Intervertebral Disc Degeneration.[1] In vitro studies have demonstrated its efficacy in protecting the extracellular matrix (ECM) of nucleus pulposus cells from inflammatory damage. The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and catabolic processes in IDD.
This guide will delve into the quantitative effects of this compound on key biomarkers of IDD and provide the necessary details for researchers to replicate and build upon these findings. It is important to note that while the in vitro evidence is compelling, there is currently a lack of published in vivo studies specifically evaluating the efficacy of this compound in animal models of IDD.
Therapeutic Effects in an In Vitro Model of Intervertebral Disc Degeneration
The principal therapeutic effects of this compound have been elucidated in an in vitro model of IDD using rat nucleus pulposus (NP) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that plays a crucial role in the degradation of the ECM in the intervertebral disc.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from in vitro experiments, showcasing this compound's ability to counteract the detrimental effects of TNF-α on NP cells.
Table 1: Effect of this compound on Gene Expression of ECM Components and Catabolic Enzymes in TNF-α-stimulated Rat Nucleus Pulposus Cells (qPCR)
| Treatment Group | MMP-14 Expression (Fold Change vs. Control) | Collagen II Expression (Fold Change vs. Control) | Aggrecan Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α (100 ng/mL) | ↑ (Significant Increase) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| TNF-α + this compound (1.25 µM) | ↓ (Significantly Reduced vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) |
| TNF-α + this compound (12.88 µM) | ↓ (Significantly Reduced vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) | (No Significant Change vs. TNF-α) |
Data presented is a qualitative summary of the reported significant changes.
Table 2: Effect of this compound on Protein Secretion of ECM Components and Catabolic Enzymes in TNF-α-stimulated Rat Nucleus Pulposus Cells (ELISA)
| Treatment Group | Secreted MMP-14 (Relative Concentration) | Secreted Collagen II (Relative Concentration) | Secreted Aggrecan (Relative Concentration) |
| Control | Baseline | High | High |
| TNF-α (100 ng/mL) | ↑ (Significant Increase) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| TNF-α + this compound (1.25 µM) | ↓ (Significantly Reduced vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) |
| TNF-α + this compound (12.88 µM) | (No Significant Change vs. TNF-α) | (No Significant Change vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) |
Data presented is a qualitative summary of the reported significant changes.
Table 3: Effect of this compound on Protein Levels of Key Signaling and ECM Molecules in TNF-α-stimulated Rat Nucleus Pulposus Cells (Western Blot)
| Treatment Group | Phospho-p65 (Relative Level) | MMP-14 (Relative Level) | Collagen II (Relative Level) | Aggrecan (Relative Level) |
| Control | Low | Low | High | High |
| TNF-α (100 ng/mL) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| TNF-α + this compound (1.25 µM) | ↓ (Significantly Reduced vs. TNF-α) | ↓ (Significantly Reduced vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) | ↑ (Significantly Increased vs. TNF-α) |
| TNF-α + this compound (12.88 µM) | ↓ (Significantly Reduced vs. TNF-α) | (No Significant Change vs. TNF-α) | (No Significant Change vs. TNF-α) | (No Significant Change vs. TNF-α) |
Data presented is a qualitative summary of the reported significant changes.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its protective effects in the IDD model by targeting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses and the expression of matrix-degrading enzymes.
Comparison with Alternative Therapeutic Strategies for IDD
While this compound shows promise, it is one of several avenues being explored for the treatment of IDD. The table below provides a brief comparison with other potential treatments.
Table 4: Comparison of this compound with Other Investigational Treatments for IDD
| Therapeutic Agent | Mechanism of Action | Model System(s) | Key Advantages | Key Limitations |
| This compound | NF-κB Inhibitor | In vitro (Rat NP cells) | Natural product, targets key inflammatory pathway | Lack of in vivo data, potential toxicity at high doses |
| Pentosan Polysulfate | Reduces MMP-13 expression | In vivo (Diabetic mice) | Addresses catabolic enzyme activity | May not fully address the inflammatory cascade |
| Pyridoxine | - | In vivo (Diabetic mice) | Vitamin-based, potentially low toxicity | Mechanism in IDD not fully elucidated |
| BAY11-7082 | Specific NF-κB inhibitor | In vitro (Human NP cells) | High specificity for the target pathway | Synthetic compound, potential off-target effects |
| Naringin | Promotes anabolic gene expression, reduces catabolic gene expression | In vitro | Natural flavonoid, dual anabolic and anti-catabolic effects | - |
| Curcumin | Anti-inflammatory, anti-oxidative, senomorphic | In vitro | Broad-spectrum beneficial effects | Bioavailability can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide, based on the available literature.
In Vitro Model of Intervertebral Disc Degeneration
a. Primary Culture of Rat Nucleus Pulposus Cells
-
Isolate intervertebral discs from the tails of Sprague-Dawley rats.
-
Under sterile conditions, carefully separate the nucleus pulposus from the annulus fibrosus.
-
Digest the nucleus pulposus tissue with 0.25% trypsin and 0.2% collagenase II at 37°C for 4 hours.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
b. TNF-α and this compound Treatment
-
Seed the primary nucleus pulposus cells in appropriate culture plates.
-
Once the cells reach 80% confluency, replace the medium with serum-free medium for 12 hours.
-
Treat the cells with 100 ng/mL of TNF-α in the presence or absence of this compound (1.25 µM and 12.88 µM) for 24-48 hours.
Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for MMP-14, Collagen II, Aggrecan, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the cell culture supernatant from the treated cells.
-
Use commercially available ELISA kits to quantify the concentration of secreted MMP-14, Collagen II, and Aggrecan in the supernatant, following the manufacturer's instructions.
Western Blotting
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, MMP-14, Collagen II, Aggrecan, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound has significant therapeutic potential for the treatment of Intervertebral Disc Degeneration. Its ability to inhibit the NF-κB pathway and subsequently reduce ECM degradation and promote ECM synthesis in a disease-relevant model is a compelling finding.
However, the lack of in vivo studies is a critical gap that needs to be addressed. Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic effects of this compound in established animal models of IDD.
-
Pharmacokinetic and toxicological studies: Determining the bioavailability, optimal dosing, and safety profile of this compound.
-
Comparative studies: Directly comparing the efficacy of this compound with other potential IDD treatments in both in vitro and in vivo models.
-
Exploration of other therapeutic areas: Investigating the potential analgesic and anti-inflammatory effects of this compound in other disease models.
By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application in the management of Intervertebral Disc Degeneration and possibly other inflammatory conditions.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Karacoline and existing pain therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the emerging natural compound Karacoline against established pain therapeutics. Due to the preclinical stage of this compound research, this comparison focuses on its mechanism of action as identified in recent studies and contrasts it with the well-documented pathways of current analgesic agents. As of late 2025, no head-to-head clinical or direct comparative preclinical efficacy studies between this compound and other analgesics have been published.
Executive Summary
This compound, a compound derived from the plant Aconitum kusnezoffii Reichb, has been identified as a potential therapeutic agent for intervertebral disc degeneration (IDD), a condition often associated with chronic low back pain.[1][2][3] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and pain.[1][2][3] This positions this compound as a potential anti-inflammatory analgesic. However, its development has been limited by concerns over its potential toxicity.[1][2][3]
Existing pain therapeutics encompass a wide range of mechanisms, from the inhibition of prostaglandin (B15479496) synthesis by nonsteroidal anti-inflammatory drugs (NSAIDs) to the modulation of central nervous system pathways by opioids and other adjuvant analgesics.[4][5][6] This guide will delineate these differences to provide a framework for understanding this compound's potential position in the landscape of pain management.
Mechanistic Showdown: this compound vs. The Field
The following table summarizes the known mechanism of action of this compound in comparison to major classes of existing pain therapeutics.
| Therapeutic Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Inhibition of the NF-κB signaling pathway, reducing the expression of pro-inflammatory mediators and matrix metalloproteinases.[1][3] | NF-κB, MMP-14[1][3] |
| NSAIDs (e.g., Ibuprofen, Naproxen) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.[4][5] | COX-1, COX-2 |
| COX-2 Inhibitors (e.g., Celecoxib) | Selective inhibition of the COX-2 enzyme, which is primarily involved in inflammation and pain, with less effect on the gastroprotective COX-1.[4] | COX-2 |
| Acetaminophen | Thought to act primarily in the central nervous system, possibly by inhibiting COX enzymes and modulating the endocannabinoid system.[4][5] | Central COX enzymes |
| Opioids (e.g., Morphine, Oxycodone) | Agonists of opioid receptors (mu, delta, kappa) in the central and peripheral nervous systems, leading to reduced neuronal excitability and pain transmission.[6][7][8] | Mu, delta, and kappa opioid receptors |
| Anticonvulsants (e.g., Gabapentin, Pregabalin) | Bind to the alpha-2-delta subunit of voltage-gated calcium channels in the CNS, reducing the release of excitatory neurotransmitters. | Voltage-gated calcium channels |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Block the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system, enhancing descending inhibitory pain pathways. | Serotonin and norepinephrine transporters |
Delving into the Pathways
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathway of this compound and the generalized pathways for major classes of pain therapeutics.
Experimental Protocols
As research into this compound is in its infancy, a single key study provides the basis for our current understanding of its mechanism.
Key Experiment: Inhibition of NF-κB Pathway in Rat Nucleus Pulposus Cells [1][3]
-
Objective: To determine the effect of this compound on the expression of matrix metalloproteinases (MMPs) and extracellular matrix components in rat nucleus pulposus cells stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.
-
Cell Culture: Nucleus pulposus cells were isolated from the intervertebral discs of Sprague-Dawley rats and cultured.
-
Treatment: Cells were treated with TNF-α (100 ng/mL) to induce an inflammatory response and co-treated with varying concentrations of this compound (1.25 μM and 12.88 μM).
-
Gene Expression Analysis (qPCR): Quantitative real-time polymerase chain reaction was used to measure the mRNA levels of MMP-14, collagen II, and aggrecan.
-
Protein Expression Analysis (Western Blot): Western blotting was performed to assess the protein levels of key components of the NF-κB signaling pathway (e.g., IKK, IκB, NF-κB) and MMP-14.
-
Immunofluorescence: This technique was used to visualize the localization and expression of proteins within the cells, further confirming the effects of this compound on the NF-κB pathway and extracellular matrix proteins.
Comparative Efficacy and Safety: An Evidence Gap
A direct comparison of the efficacy and safety of this compound with existing therapeutics is not possible at this time. The following tables provide a general overview of the clinical profiles of established pain medications.
Table 1: General Efficacy of Existing Pain Therapeutics
| Therapeutic Class | Efficacy in Acute Pain | Efficacy in Chronic Pain (Nociceptive) | Efficacy in Chronic Pain (Neuropathic) |
| NSAIDs | High | Moderate to High | Low |
| COX-2 Inhibitors | High | Moderate to High | Low |
| Acetaminophen | Moderate | Moderate | Low |
| Opioids | High | Moderate (short-term), Controversial (long-term) | Moderate |
| Anticonvulsants | Low | Low | Moderate to High |
| Antidepressants | Low | Moderate | Moderate to High |
Note: Efficacy can vary significantly based on the specific condition, patient, and dosage.
Table 2: Common Adverse Effects of Existing Pain Therapeutics
| Therapeutic Class | Common Adverse Effects |
| NSAIDs | Gastrointestinal bleeding, ulcers, kidney damage, increased risk of cardiovascular events.[4][5][9] |
| COX-2 Inhibitors | Increased risk of heart attack and stroke, kidney problems, high blood pressure.[4] |
| Acetaminophen | Liver damage at high doses or with chronic use, especially with alcohol.[4][5][9] |
| Opioids | Drowsiness, constipation, nausea, respiratory depression, tolerance, dependence, and addiction.[6][7][9] |
| Anticonvulsants | Dizziness, drowsiness, nausea, fatigue.[4] |
| Antidepressants | Drowsiness, dry mouth, blurred vision, weight gain. |
Future Directions and Unanswered Questions
The preliminary research on this compound opens up a new avenue for the development of pain therapeutics, particularly for inflammatory pain conditions like that associated with IDD. However, significant research is required before its potential clinical utility can be determined. Key future steps should include:
-
Preclinical Analgesic Studies: Evaluating the efficacy of this compound in established animal models of inflammatory and neuropathic pain.
-
Toxicology and Safety Pharmacology: Comprehensive studies to determine the safety profile of this compound and address the toxicity concerns associated with its plant origin.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of this compound to establish appropriate dosing regimens.
-
Head-to-Head Preclinical Comparisons: Directly comparing the analgesic efficacy and side-effect profile of this compound with standard-of-care analgesics in animal models.
Until such data becomes available, this compound remains a promising but unproven compound in the vast landscape of pain therapeutics. Its unique mechanism of action warrants further investigation, but researchers and drug development professionals should proceed with a clear understanding of the current evidence gap.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic pain: Medication decisions - Mayo Clinic [mayoclinic.org]
- 5. nsc.org [nsc.org]
- 6. Pharmacological Methods of Pain Management: Narrative Review of Medication Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain medications - narcotics: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Cellular mechanism for anti-analgesic action of agonists of the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pa-foundation.org [pa-foundation.org]
Evaluating the Specificity of Karacoline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Karacoline, a diterpenoid alkaloid with therapeutic potential, focusing on the specificity of its mechanism of action. By juxtaposing this compound with other aconitane (B1242193) alkaloids and established inhibitors of the NF-κB pathway, this document aims to offer a clear perspective on its current standing and future research directions.
Executive Summary
This compound, a natural compound isolated from Aconitum kusnezoffii Reichb, has been identified as a potential therapeutic agent for intervertebral disc degeneration.[1] Its primary mechanism of action is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This guide evaluates the specificity of this action by comparing it against related alkaloids and standard NF-κB inhibitors. While this compound demonstrates a targeted effect on the NF-κB pathway, a conclusive assessment of its specificity is currently limited by the lack of comprehensive quantitative data and off-target screening. Further research is necessary to fully elucidate its pharmacological profile.
Mechanism of Action: The NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of inflammatory responses. In a resting cell, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB can undergo further post-translational modifications, such as acetylation of the p65 subunit, which enhances its transcriptional activity. This leads to the expression of a host of pro-inflammatory and matrix-degrading genes, including Matrix Metalloproteinase-14 (MMP-14).[2][3]
Comparative Analysis of NF-κB Inhibitors
The specificity of a drug is a critical determinant of its therapeutic window and potential for side effects. In the context of this compound, its specificity can be evaluated by comparing its potency against the intended target (NF-κB pathway) with its activity against other cellular targets.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available data on the inhibitory activity of this compound and comparable compounds. It is important to note the lack of a direct IC50 value for this compound's inhibition of NF-κB, which presents a significant gap in our understanding of its potency.
| Compound | Class | Target | Assay | IC50/EC50 | Reference |
| This compound | Diterpenoid Alkaloid | Acetylated p65 | Western Blot | Data Not Available | |
| Aconitine (B1665448) Derivative (Compound 33) | Diterpenoid Alkaloid | IL-6 Production | ELISA | 18.87 µg/mL | |
| Aconitine Derivative (Compound 34) | Diterpenoid Alkaloid | IL-6 Production | ELISA | 29.60 µg/mL | |
| Aconitine Derivative (Compound 35) | Diterpenoid Alkaloid | IL-6 Production | ELISA | 25.39 µg/mL | |
| Higenamine (B191414) | Aconite Alkaloid | NO Production | Griess Assay | 53 µM | |
| Parthenolide | Sesquiterpene Lactone | IKK | Kinase Assay | Data Not Available | |
| BAY 11-7082 | Small Molecule | IκBα Phosphorylation | Cellular Assay | 10 µM |
Note: The data for aconitine derivatives on IL-6 and higenamine on NO production are indicative of anti-inflammatory effects downstream of NF-κB, but are not direct measures of NF-κB inhibition.
Off-Target Activity and Broader Pharmacological Profile
A crucial aspect of specificity is the absence of significant off-target effects. Comprehensive screening against a panel of receptors, enzymes, and ion channels is the standard approach to profile a compound's off-target liabilities.
| Compound | Known Off-Targets/Other Activities | Reference |
| This compound | No off-target screening data available. | |
| Aconitine (parent compound) | Voltage-gated sodium channels, potassium channels, calcium channels. High cardiotoxicity and neurotoxicity. | |
| Parthenolide | Directly alkylates the p65 subunit of NF-κB. | |
| BAY 11-7082 | Inhibits ubiquitin-specific proteases USP7 and USP21. |
The lack of off-target screening for this compound is a significant knowledge gap that hinders a thorough evaluation of its specificity.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols are essential. Below are generalized protocols for the key assays used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound or comparator compounds for a predefined period.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Western Blot for IκBα Phosphorylation and p65 Acetylation
Western blotting is used to detect changes in the levels of specific proteins, including their post-translational modifications.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., rat nucleus pulposus cells) to a suitable confluency.
-
Treat cells with this compound or comparator compounds, followed by stimulation with TNF-α.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation and acetylation states of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, acetylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of the phosphorylated or acetylated protein to the total protein and/or the loading control.
-
Discussion and Future Directions
The available evidence strongly suggests that this compound's mechanism of action involves the inhibition of the NF-κB signaling pathway, specifically by reducing the acetylation of the p65 subunit. This mode of action is distinct from some other known NF-κB inhibitors like BAY 11-7082 and Parthenolide, which target the upstream kinase IKK.
However, the evaluation of this compound's specificity is hampered by several key data gaps:
-
Lack of Quantitative Potency Data: Without a direct IC50 value for NF-κB inhibition, it is challenging to compare this compound's potency to other compounds accurately.
-
Absence of Off-Target Screening: The potential for this compound to interact with other cellular targets remains unknown. This is a critical consideration, especially given the known promiscuity and toxicity of other aconitine alkaloids.
-
Limited Comparative Studies: There is a need for head-to-head studies comparing this compound with other aconitine alkaloids and standard NF-κB inhibitors in the same experimental systems.
To advance the understanding of this compound's therapeutic potential, future research should prioritize:
-
Determination of the IC50 value of this compound for the inhibition of NF-κB activity using a quantitative assay like a luciferase reporter assay.
-
Comprehensive off-target profiling of this compound against a broad panel of kinases, GPCRs, ion channels, and other enzymes.
-
Direct comparative studies of this compound against other aconitine alkaloids and known NF-κB inhibitors to establish its relative potency and selectivity.
-
In vivo studies to validate the in vitro findings and assess the therapeutic efficacy and safety profile of this compound in relevant animal models.
Conclusion
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine - PMC [pmc.ncbi.nlm.nih.gov]
Karacoline in Intervertebral Disc Degeneration Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published research findings on Karacoline, a diterpenoid alkaloid derived from the plant Aconitum kusnezoffii Reichb. The primary focus is its potential therapeutic application in intervertebral disc degeneration (IDD). As of the latest literature review, independent replication studies for the initial findings on this compound are not available. Therefore, this guide presents the data from the foundational study and offers a comparative perspective with other compounds investigated for similar therapeutic targets in IDD.
Summary of this compound Research Findings
The sole peer-reviewed study on this compound's effect on IDD reports its potential to mitigate the degradation of the extracellular matrix (ECM) in nucleus pulposus cells.[1][2] The research suggests that this compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and catabolic processes in IDD.[1][2]
Key Quantitative Data
The in vitro study utilized rat nucleus pulposus cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) to mimic an inflammatory environment characteristic of IDD. The addition of this compound at different concentrations led to the following key quantitative changes:
| Biomarker | Treatment Group | Outcome | Reference |
| MMP-14 Expression | TNF-α + this compound (1.25 µM) | Significant decrease compared to TNF-α alone | [1][2] |
| TNF-α + this compound (12.88 µM) | Significant decrease compared to TNF-α alone | [1][2] | |
| Collagen II Expression | TNF-α + this compound (1.25 µM) | Significant increase compared to TNF-α alone | [1][2] |
| TNF-α + this compound (12.88 µM) | Significant increase compared to TNF-α alone | [1][2] | |
| Aggrecan Expression | TNF-α + this compound (1.25 µM) | Significant increase compared to TNF-α alone | [1][2] |
| TNF-α + this compound (12.88 µM) | Significant increase compared to TNF-α alone | [1][2] |
Experimental Protocols
The following is a summary of the key experimental methodology as described in the primary research article.
Cell Culture and Treatment:
-
Nucleus pulposus cells were isolated from the intervertebral discs of Sprague-Dawley rats.
-
Cells were cultured and then treated with 100 ng/mL of TNF-α to induce a degenerative-like state.
-
Concurrent treatment with this compound was administered at concentrations of 1.25 µM and 12.88 µM.
-
A control group (no treatment) and a TNF-α only group were included for comparison.
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from the treated cells.
-
Reverse transcription was performed to synthesize cDNA.
-
qRT-PCR was used to quantify the relative mRNA expression levels of MMP-14, Collagen II, and Aggrecan.
Western Blot Analysis:
-
Total protein was extracted from the treated cells.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against MMP-14, Collagen II, Aggrecan, and phosphorylated p65 (a subunit of NF-κB).
-
A secondary antibody was used for detection, and protein bands were visualized and quantified.
Immunofluorescence:
-
Cells were fixed and permeabilized.
-
Incubation with a primary antibody against p65 was performed.
-
A fluorescently labeled secondary antibody was used for visualization.
-
Nuclear translocation of p65 was observed using a fluorescence microscope.
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action on the NF-κB pathway.
Experimental Workflow for In Vitro Analysis
Caption: Workflow of the in vitro experiments on this compound.
Comparative Analysis with Other NF-κB Inhibitors in IDD Research
While direct replication studies on this compound are pending, its mechanism of action via NF-κB inhibition places it within a broader category of compounds being investigated for IDD. The NF-κB signaling pathway is a well-established therapeutic target in IDD research due to its central role in inflammation and ECM degradation.[3][4][5] The following table provides a comparison of this compound with other natural and synthetic compounds that have been shown to modulate the NF-κB pathway in in vitro models of IDD.
| Compound | Source/Type | Key In Vitro Findings in IDD Models | Reference |
| This compound | Natural (Alkaloid) | - Inhibits TNF-α-induced NF-κB activation- Decreases MMP-14 expression- Increases Collagen II and Aggrecan expression | [1][2] |
| Curcumin | Natural (Polyphenol) | - Inhibits IL-1β-induced NF-κB activation- Suppresses MMP-3 and MMP-13 expression- Upregulates Collagen II and Aggrecan expression | [6][7] |
| Resveratrol | Natural (Polyphenol) | - Attenuates IL-1β-induced NF-κB activation- Reduces expression of inflammatory cytokines (IL-6, COX-2)- Protects against ECM degradation | |
| BAY 11-7082 | Synthetic | - Specifically inhibits IκBα phosphorylation- Reduces IL-1β-induced expression of MMP-3, MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5 | [3] |
| SC75741 | Synthetic | - Specific NF-κB inhibitor- Reduces S100A9-induced apoptosis, matrix degradation, and inflammation | [8] |
| IL-38 | Recombinant Protein | - Inhibits TNF-α-induced NF-κB activation- Decreases expression of IL-1β, IL-6, COX-2, MMP-13, and ADAMTS-5- Alleviates reduction in Collagen II and Aggrecan | [9] |
This comparative overview highlights that while this compound's reported effects are promising and align with the therapeutic goals of IDD research, further independent validation is crucial. Researchers and drug development professionals are encouraged to consider these findings as preliminary and a basis for future investigation. The unique chemical structure of this compound may offer novel therapeutic avenues, but its efficacy and safety profile require more extensive preclinical and eventually clinical evaluation.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF‐κB signalling pathways in nucleus pulposus cell function and intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of NF-κB pathway on the intervertebral disc inflammation and degeneration induced by over‐mechanical stretching stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. iomcworld.com [iomcworld.com]
- 8. S100A9 induces nucleus pulposus cell degeneration through activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-38 alleviates the inflammatory response and the degeneration of nucleus pulposus cells via inhibition of the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Karacoline and Alternative Therapies for Intervertebral Disc Degeneration
For Immediate Release
This guide provides a comprehensive comparison of Karacoline, a novel diterpene alkaloid, with established alternative therapies for the management of intervertebral disc degeneration (IDD). The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, experimental data, and statistical validation of these treatments.
Introduction to this compound and Intervertebral Disc Degeneration
Intervertebral disc degeneration is a prevalent condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral discs, leading to pain and reduced spinal function. A key pathological feature of IDD is the increased expression of matrix metalloproteinases (MMPs), enzymes that degrade essential ECM components like collagen II and aggrecan.
This compound, a compound derived from the plant Aconitum kusnezoffii, has emerged as a potential therapeutic agent for IDD. Research indicates that this compound exerts its protective effects by modulating inflammatory pathways, specifically by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the expression of MMP-14, a key enzyme in ECM degradation, and a subsequent increase in the synthesis of collagen II and aggrecan, crucial components for maintaining the structural integrity of the intervertebral disc.
Comparative Analysis of Therapeutic Agents
This guide compares the effects of this compound with three widely recognized alternatives for the treatment of IDD: Celecoxib, Diclofenac, and a combination of Glucosamine and Chondroitin sulfate. The following tables summarize the available quantitative data on the effects of these agents on key biomarkers of IDD.
Table 1: Effect of Therapeutic Agents on Matrix Metalloproteinase-14 (MMP-14) Expression
| Therapeutic Agent | Concentration | Cell Type | Change in MMP-14 Expression | Statistical Significance |
| This compound | 1.25 µM | Rat Nucleus Pulposus Cells | Reduced | P < 0.05 |
| Celecoxib | - | - | Data Not Available | - |
| Diclofenac | - | - | Data Not Available | - |
| Glucosamine & Chondroitin | - | - | Data Not Available | - |
Table 2: Effect of Therapeutic Agents on Collagen II Expression
| Therapeutic Agent | Concentration | Cell Type | Change in Collagen II Expression | Statistical Significance |
| This compound | 1.25 µM / 12.88 µM | Rat Nucleus Pulposus Cells | Increased | P < 0.05 |
| Celecoxib | - | Human Nucleus Pulposus Cells | Increased (following IL-1β induced reduction) | - |
| Diclofenac | - | - | Data Not Available | - |
| Glucosamine & Chondroitin | - | Human/Animal Chondrocytes | Increased | - |
Table 3: Effect of Therapeutic Agents on Aggrecan Expression
| Therapeutic Agent | Concentration | Cell Type | Change in Aggrecan Expression | Statistical Significance |
| This compound | 1.25 µM / 12.88 µM | Rat Nucleus Pulposus Cells | Increased | P < 0.05 |
| Celecoxib | - | Human Nucleus Pulposus Cells | Increased (following IL-1β induced reduction) | - |
| Diclofenac | - | - | Data Not Available | - |
| Glucosamine & Chondroitin | - | Human/Animal Chondrocytes | Increased | - |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and catabolic processes in IDD. By blocking this pathway, this compound effectively reduces the inflammatory cascade that leads to ECM degradation.
Caption: this compound inhibits the NF-κB pathway, reducing MMP-14 and increasing Collagen II and Aggrecan.
Experimental Protocols
A standardized experimental protocol is essential for the valid comparison of therapeutic agents. The following outlines a general methodology for in vitro studies on the effects of these compounds on nucleus pulposus cells.
In Vitro Model of Intervertebral Disc Degeneration
-
Cell Culture: Human or animal nucleus pulposus cells are isolated and cultured in a suitable medium.
-
Induction of Degeneration: To mimic the inflammatory conditions of IDD, cells are typically stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10-100 ng/mL for 24-48 hours.
-
Treatment: Cells are treated with varying concentrations of the therapeutic agent (this compound, Celecoxib, Diclofenac, or Glucosamine/Chondroitin) in the presence of TNF-α.
-
Analysis: After the treatment period, cell lysates and culture supernatants are collected for analysis.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of MMP-14, collagen II, and aggrecan.
-
Protein Expression: Western blotting is employed to quantify the protein levels of MMP-14, collagen II, and aggrecan.
-
Caption: Workflow for in vitro analysis of therapeutic agents on nucleus pulposus cells.
Statistical Methods for Validating Significance
To ensure the reliability of the experimental findings, appropriate statistical methods must be employed. The choice of statistical test depends on the experimental design and the nature of the data.
-
For comparing two groups (e.g., control vs. a single treatment group), an independent samples t-test is appropriate for normally distributed data. If the data is not normally distributed, a non-parametric equivalent such as the Mann-Whitney U test should be used.
-
For comparing more than two groups (e.g., control vs. multiple treatment concentrations), a one-way analysis of variance (ANOVA) is used for normally distributed data, followed by a post-hoc test (e.g., Tukey's HSD) to identify specific differences between groups. For non-normally distributed data, the Kruskal-Wallis test followed by a post-hoc test (e.g., Dunn's test) is the appropriate choice.
-
For analyzing dose-response relationships , regression analysis can be used to model the effect of different drug concentrations on the measured outcomes.
-
Significance Level: A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed effect is unlikely to be due to chance.
Conclusion
This compound demonstrates a promising, targeted mechanism of action in mitigating the key pathological features of intervertebral disc degeneration by inhibiting the NF-κB pathway. While alternatives such as Celecoxib and Glucosamine/Chondroitin also show potential in promoting ECM synthesis, the direct comparative data, particularly concerning MMP-14 modulation, is less established. Further head-to-head studies employing standardized protocols and rigorous statistical analysis are warranted to definitively establish the comparative efficacy of these therapeutic agents. This guide serves as a foundational resource for researchers to design and interpret such studies, ultimately advancing the development of effective treatments for IDD.
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for Karacoline
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. When dealing with novel or less-documented substances like Karacoline, for which specific disposal protocols may not be readily available, a cautious approach based on established general guidelines for hazardous waste is essential. This guide provides a comprehensive framework for the proper disposal of this compound, treating it as a potentially hazardous substance to ensure the highest safety standards.
Disclaimer: Specific disposal instructions for this compound are not extensively documented in publicly available safety literature. The following procedures are based on general best practices for the disposal of research-grade chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), if available, for specific guidance. A formal risk assessment should be conducted before handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. If this compound is a powder or volatile, all handling should occur within a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: In the absence of specific data, assume this compound is hazardous. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] It should be collected as a separate hazardous chemical waste.
-
Waste Streams: Segregate this compound waste into different streams based on its physical form and contamination level:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
-
Contaminated PPE: Gloves, disposable lab coats, or other protective equipment with significant contamination.
-
2. Containment:
-
Solid and Liquid Waste: Use chemically resistant, leak-proof containers with secure screw-on caps.[2] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic compounds.[1]
-
Sharps Waste: Dispose of all sharps contaminated with this compound in designated, puncture-resistant sharps containers.
-
Secondary Containment: Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[1] Place containers in a secondary containment bin to mitigate spills.[1]
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Include the full chemical name, "this compound," and its CAS number (if known).
-
Indicate the approximate concentration of this compound in the waste.
-
Add appropriate hazard warnings. Given the unknown nature of this compound, it is prudent to include "Toxic" and "Caution: Biologically Active Compound."
4. Storage and Disposal:
-
Keep waste containers tightly closed when not in use.
-
Store the waste in the designated SAA until it is collected by your institution's EHS department.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Contact a licensed professional waste disposal service, typically coordinated through your EHS department, for final disposal.
Summary of this compound Waste Management
| Waste Type | Container | Key Handling and Disposal Procedures |
| Solid this compound Waste | Labeled, sealed, chemically resistant container | Collect unadulterated compound and grossly contaminated items. Do not mix with other waste streams. |
| Liquid this compound Waste | Labeled, sealed, chemically resistant container (HDPE or glass) | Segregate aqueous and organic solvent waste streams if possible. Maintain a log of constituents. |
| This compound-Contaminated Sharps | Puncture-resistant sharps container | Do not overfill. Seal container when full and manage as hazardous waste. |
| Contaminated Labware (non-sharp) | Labeled, sealed, chemically resistant container | Decontaminate via triple rinsing (see protocol below) or dispose of as solid hazardous waste. |
| Contaminated PPE | Labeled, sealed plastic bag or container | Collect items with significant contamination. Trace-contaminated items may be handled differently per institutional policy. |
Experimental Protocol: Decontamination of Empty this compound Containers
To render an empty container that held this compound non-hazardous, a triple-rinse procedure should be followed.
Materials:
-
Empty this compound container
-
Appropriate solvent (select a solvent in which this compound is soluble, such as acetone (B3395972) or ethanol)
-
Hazardous liquid waste container
-
Personal Protective Equipment (gloves, safety goggles, lab coat)
Procedure:
-
First Rinse: Add a small amount of a suitable solvent to the empty this compound container. The solvent volume should be sufficient to coat the entire inner surface (approximately 10% of the container's volume).
-
Seal and Agitate: Securely cap the container and agitate it thoroughly to ensure the solvent comes into contact with all interior surfaces.
-
Collect Rinsate: Decant the solvent rinsate into a designated hazardous liquid waste container.
-
Repeat: Repeat the rinse procedure two more times, collecting the rinsate in the same hazardous waste container.
-
Container Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original label. The clean, empty container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policy.
Disposal Workflow and Logic
The following diagrams illustrate the general workflow for managing this compound waste and the decision-making process for waste segregation.
Caption: General workflow for the safe disposal of this compound waste.
Caption: Decision-making process for segregating this compound waste.
By adhering to these general principles and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals.
References
Personal protective equipment for handling Karacoline
Topic: Personal Protective Equipment for Handling Karacoline Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Audience: Researchers, scientists, and drug development professionals.
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1][2] Alkaloids from this genus are known to be potent cardiotoxins and neurotoxins, necessitating stringent safety protocols during handling to prevent accidental exposure.[3] This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal methods for this compound to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves | Chemically resistant nitrile gloves (tested for use with chemotherapy drugs, ASTM D6978, is a good practice). | Prevents skin contact and absorption. Double gloving provides an additional layer of protection.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes and face from splashes and airborne particles. |
Experimental Protocol for Handling this compound
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the key steps for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles.
-
Gather Materials: Ensure all necessary equipment and supplies are within the designated area before commencing work to minimize movement in and out of the controlled space.
-
Donning PPE: Put on all required PPE in the correct order: gown, then mask/respirator, followed by goggles and face shield, and finally, two pairs of gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[5]
2. Handling Procedure:
-
Weighing: If weighing the solid compound, do so within the containment of a fume hood on a plastic-backed absorbent pad to contain any spills.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Handling: Always handle this compound with caution, avoiding direct contact. Use disposable equipment (e.g., pipette tips, tubes) whenever possible.
3. Post-Handling Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves. Then, remove the gown and face shield. The respirator and inner gloves should be the last items removed.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, should be considered hazardous waste.
-
Collect all solid hazardous waste in a designated, clearly labeled, leak-proof container.
-
Collect all liquid hazardous waste in a separate, clearly labeled, leak-proof container.
-
Needles and syringes must not be crushed or clipped and should be placed directly into a sharps container.[5]
Disposal Route:
-
Dispose of all this compound waste in accordance with federal, state, and local regulations for hazardous chemical waste.[6]
-
Contaminated materials should be managed as hazardous waste and may require incineration at a regulated facility.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of cytotoxic or hazardous chemical waste.
Diagram of the this compound Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. How to Protect Your Workers from Poisonous Plants - XAMAX® [xamax.co.uk]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
